4-Amino-2-isopropyl-5-methylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-methyl-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRUKJFIPJHWNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150175 | |
| Record name | 4-Amino-2-isopropyl-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1128-28-5 | |
| Record name | 4-Amino-5-methyl-2-(1-methylethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-isopropyl-5-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2-isopropyl-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2-isopropyl-5-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Amino-2-isopropyl-5-methylphenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEX5ZVV55Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Amino-2-isopropyl-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed overview of the primary synthesis pathway for 4-Amino-2-isopropyl-5-methylphenol, a valuable chemical intermediate. The synthesis involves a two-step process commencing with the readily available starting material, thymol. The core of this process lies in the nitrosation of the phenolic ring followed by the reduction of the introduced nitroso group to a primary amine. This guide presents the detailed experimental protocols for each step, a summary of the quantitative data, and a visual representation of the synthesis pathway.
Synthesis Pathway Overview
The synthesis of this compound from thymol can be efficiently achieved in two key steps:
-
Nitrosation of Thymol: Thymol is treated with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, to introduce a nitroso group at the para position of the hydroxyl group, yielding 4-nitroso-2-isopropyl-5-methylphenol.
-
Reduction of 4-Nitroso-2-isopropyl-5-methylphenol: The intermediate nitroso compound is then reduced to the corresponding primary amine, this compound. This reduction can be effectively carried out using a reducing agent such as sodium dithionite.
This pathway is illustrated in the following diagram:
Experimental Protocols
The following sections provide detailed experimental procedures for the two key steps in the synthesis of this compound.
Step 1: Synthesis of 4-Nitroso-2-isopropyl-5-methylphenol (Nitrosation of Thymol)
This procedure outlines the electrophilic substitution reaction to introduce a nitroso group onto the thymol ring.
Materials:
-
Thymol
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic starting material, thymol, in a suitable solvent such as ethanol.
-
Prepare a separate aqueous solution of sodium nitrite.
-
Cool the flask containing the thymol solution in an ice bath.
-
Slowly add the aqueous sodium nitrite solution to the stirred thymol solution while maintaining the low temperature.
-
Following the addition of sodium nitrite, slowly add concentrated hydrochloric acid dropwise to the reaction mixture. The reaction is exothermic and the temperature should be carefully controlled.
-
After the complete addition of acid, continue to stir the reaction mixture in the ice bath for a specified period to ensure the completion of the reaction.
-
The resulting precipitate of 4-nitroso-2-isopropyl-5-methylphenol is then collected by filtration.
-
Wash the collected solid with cold water to remove any unreacted starting materials and inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, if necessary.
-
Dry the purified product under vacuum to obtain 4-nitroso-2-isopropyl-5-methylphenol.
Step 2: Synthesis of this compound (Reduction of 4-Nitrosothymol)
This protocol details the reduction of the nitroso intermediate to the final aminophenol product using sodium dithionite.
Materials:
-
4-Nitroso-2-isopropyl-5-methylphenol
-
Sodium Dithionite (Na₂S₂O₄)
-
Solvent system (e.g., Ethanol/Water or DMF/Water)
-
Sodium Bicarbonate (optional)
-
Ethyl Acetate (for extraction)
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 4-nitroso-2-isopropyl-5-methylphenol in a suitable solvent system, such as a mixture of ethanol and water.
-
In a separate beaker, prepare an aqueous solution of sodium dithionite.
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitroso compound with vigorous stirring. This reaction can be exothermic.
-
To maintain a basic pH, a solution of sodium bicarbonate can be optionally added to the reaction mixture.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water.
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Combine the organic extracts and wash them with a saturated brine solution to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography to yield the final, high-purity product.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound. It is important to note that specific yields can vary based on the scale of the reaction and the purity of the reagents used.
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Nitrosation of Thymol | Thymol, NaNO₂, HCl | ~69% (analogous reaction) |
| 2 | Reduction of 4-Nitrosothymol | 4-Nitrosothymol, Na₂S₂O₄ | High (qualitative) |
Note: The yield for the nitrosation step is based on an analogous reaction for the nitrosation of phenol. Specific yields for the nitrosation of thymol and the subsequent reduction of 4-nitrosothymol would need to be determined experimentally.
Experimental Workflow Visualization
The logical flow of the experimental procedure can be visualized as follows:
This technical guide provides a foundational understanding of the synthesis of this compound. For researchers and drug development professionals, this information serves as a starting point for the laboratory-scale preparation of this important chemical intermediate. It is recommended that all procedures be carried out with appropriate safety precautions in a well-ventilated fume hood.
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-isopropyl-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Amino-2-isopropyl-5-methylphenol (CAS Number: 1128-28-5). Due to the limited availability of experimentally determined data for this specific compound, this guide also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters for phenolic compounds. Furthermore, this document includes visualizations of a general experimental workflow for physicochemical characterization and a representative synthesis of a structurally related compound to meet the needs of researchers in drug discovery and development.
Introduction
This compound, also known by its IUPAC name 4-amino-5-methyl-2-propan-2-ylphenol, is an aromatic organic compound containing both a phenol and an amine functional group.[1] Its structural similarity to thymol, a well-studied natural monoterpenoid phenol, suggests potential biological activities of interest. A thorough understanding of its physicochemical properties is fundamental for any research and development activities, including formulation, toxicology, and pharmacology studies. This guide aims to consolidate the available data and provide practical methodologies for its experimental characterization.
Physicochemical Properties
Quantitative data for this compound is sparse in publicly available literature and databases. The following table summarizes the available computed and limited experimental data.
| Property | Value | Data Type | Source |
| IUPAC Name | 4-amino-5-methyl-2-propan-2-ylphenol | N/A | PubChem[1] |
| CAS Number | 1128-28-5 | N/A | PubChem[1] |
| Molecular Formula | C₁₀H₁₅NO | N/A | PubChem[1] |
| Molecular Weight | 165.23 g/mol | Computed | PubChem[1] |
| Melting Point | Not Available | Experimental | Various[2] |
| Boiling Point | Not Available | Experimental | Various[2] |
| Solubility | Not Available | Experimental | N/A |
| logP (Octanol-Water Partition Coefficient) | 2.6 | Computed | PubChem[1] |
| pKa (Acid Dissociation Constant) | Not Available | Experimental | N/A |
| Topological Polar Surface Area | 46.3 Ų | Computed | PubChem[1] |
Experimental Protocols for Physicochemical Characterization
Given the absence of specific experimental data for this compound, the following are detailed, generalized protocols for determining the key physicochemical properties of phenolic compounds.
Determination of Melting Point
The melting point is a critical indicator of a compound's purity.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.
-
Procedure:
-
Finely powder a small amount of the crystalline sample using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (if unknown, a preliminary rapid heating can be performed to find an approximate range).
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[3][4][5]
-
For a pure compound, the melting range should be narrow (0.5-2°C).
-
Determination of Boiling Point
The boiling point provides information about the volatility of a liquid compound.
-
Apparatus: Thiele tube or a small test tube with a side arm, capillary tube (sealed at one end), thermometer, heating source (e.g., Bunsen burner or heating mantle), and heat-transfer fluid (e.g., mineral oil).
-
Procedure:
-
Place a small amount of the liquid sample into the test tube.
-
Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.
-
Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Heat the Thiele tube or oil bath gently.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed, then remove the heat source.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[6][7][8][9][10]
-
Determination of Aqueous Solubility
Solubility is a crucial parameter for drug development, affecting absorption and distribution.
-
Apparatus: Test tubes, vortex mixer, analytical balance, centrifuge, spectrophotometer or HPLC.
-
Procedure (Shake-Flask Method):
-
Add an excess amount of the solid compound to a known volume of water in a test tube.
-
Tightly seal the test tube and agitate it at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to separate the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry or HPLC with a standard calibration curve.[11][12][13][14]
-
Determination of pKa
The acid dissociation constant (pKa) is critical for understanding the ionization state of a compound at different pH values.
-
Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes, volumetric flasks, and a set of buffers with a range of pH values.
-
Procedure (Spectrophotometric Method):
-
Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of solutions with the same concentration of the compound in different buffers covering a pH range that brackets the expected pKa.
-
Record the UV-Vis absorption spectrum for each solution.
-
The phenol and phenolate forms of the compound will have different absorption spectra. Identify a wavelength where the difference in absorbance between the two forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the solutions.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to a 50:50 mixture of the protonated and deprotonated forms.[15][16]
-
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a novel compound.
Caption: General workflow for physicochemical characterization.
Representative Synthesis of a Related Phenolic Compound
Caption: Synthesis of a related phenolic compound.
Signaling Pathways and Biological Activity
Currently, there is no published research detailing specific signaling pathways modulated by this compound. However, a study on the structurally related compound, 4-piperidinomethyl-2-isopropyl-5-methylphenol, demonstrated its activity as a scavenger of superoxide radicals and an inhibitor of L-type Ca2+ channels. This suggests that compounds with this core phenolic structure may possess antioxidant and ion channel modulating properties, which are areas for future investigation.
Conclusion
This technical guide has consolidated the available physicochemical data for this compound and provided a framework of generalized experimental protocols for its comprehensive characterization. The provided visualizations of a characterization workflow and a representative synthesis offer practical tools for researchers. While the biological activity of this specific compound remains to be elucidated, the properties of structurally similar molecules suggest that it may be a candidate for further investigation in drug discovery programs, particularly in areas related to oxidative stress and ion channel modulation. Further experimental work is crucial to fully characterize this compound and unlock its potential applications.
References
- 1. This compound | C10H15NO | CID 70781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pennwest.edu [pennwest.edu]
- 5. byjus.com [byjus.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. scribd.com [scribd.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. chem.ws [chem.ws]
- 15. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 16. web.pdx.edu [web.pdx.edu]
An In-depth Technical Guide to 4-Amino-2-isopropyl-5-methylphenol (CAS: 1128-28-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-isopropyl-5-methylphenol, a substituted phenolic compound, holds significant potential for research and development in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization. Drawing upon data from structurally related analogs, this document also explores its potential biological activities, including antioxidant, antimicrobial, and ion channel modulation, offering a foundation for future investigations. Detailed experimental protocols and data are presented to facilitate further research and application development.
Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₁₀H₁₅NO.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1128-28-5 | [1] |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
| Melting Point | 138 °C | Alfa Chemistry |
| Boiling Point | 304.6 °C at 760 mmHg | Alfa Chemistry |
| Density | 1.055 g/cm³ | Alfa Chemistry |
| InChI Key | RGRUKJFIPJHWNL-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)C1=C(O)C=C(C)C(=C1)N | Chemical Synthesis Database |
Synthesis and Purification
Proposed Synthetic Pathway
A potential two-step synthesis is outlined below. This proposed workflow provides a logical sequence for the preparation of the target compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A General Method for Reduction of a Nitro-Substituted Phenol
The following is a generalized protocol for the reduction of a nitroaromatic compound to an arylamine, which can be adapted for the synthesis of this compound from its nitro precursor.
-
Dissolution: Dissolve the nitro-substituted phenol in a suitable solvent, such as ethanol or acetic acid.
-
Addition of Reducing Agent: Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up:
-
If using Sn/HCl, neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent.
-
If using catalytic hydrogenation, filter off the catalyst.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) to yield the pure aminophenol.
Analytical Characterization
The identity and purity of this compound can be confirmed using a variety of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of this compound.
-
Column: C18 stationary phase.
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.
This method is adaptable for both analytical purity determination and for preparative isolation of the compound.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the chemical structure of the molecule. While specific spectral data for this compound is not publicly available, the expected chemical shifts and splitting patterns can be predicted based on its structure.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), can confirm the molecular weight of the compound (165.23 g/mol ).
Potential Biological Activities and Mechanisms of Action
Direct experimental data on the biological activity of this compound is limited. However, the activities of its close structural analogs provide strong indications of its potential pharmacological profile.
Antioxidant and Superoxide Scavenging Activity
Phenolic compounds are well-known antioxidants. The presence of the hydroxyl and amino groups on the aromatic ring of this compound suggests it may act as a free radical scavenger. A derivative, 4-Piperidinomethyl-2-isopropyl-5-methylphenol (THPI), has been shown to be a scavenger of superoxide radicals.[2] This activity is likely due to the ability of the phenol group to donate a hydrogen atom to stabilize free radicals.
Caption: Postulated antioxidant mechanism of this compound.
Antimicrobial Activity
The structural analog, 4-Chloro-2-Isopropyl-5-Methylphenol, has demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA).[3][4] This suggests that this compound may also possess antibacterial properties. The mechanism of action for phenolic antimicrobials often involves disruption of the bacterial cell membrane and inhibition of essential enzymes.
Ion Channel Modulation
The derivative THPI has been found to inhibit voltage-dependent L-type Ca²⁺ channels.[2] This inhibition of calcium influx could have various downstream effects on cellular signaling and function. It is plausible that this compound could also interact with ion channels, a hypothesis that warrants experimental investigation.
Caption: Potential mechanism of L-type calcium channel inhibition.
Experimental Protocols for Biological Evaluation
Based on the activities of its analogs, the following experimental workflows are proposed to evaluate the biological profile of this compound.
In Vitro Antioxidant Activity Assay (DPPH Assay)
A common method to assess antioxidant potential is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Prepare a working solution of DPPH in ethanol.
-
Assay: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of the compound against various microbial strains can be determined using the broth microdilution method.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37 °C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound is a compound with a promising, yet largely unexplored, potential for various applications. Its structural similarity to known bioactive molecules suggests that it may possess valuable antioxidant, antimicrobial, and ion channel modulatory properties. This technical guide provides a foundational resource for researchers and drug development professionals to initiate and advance the study of this intriguing molecule. The provided experimental protocols and data summaries are intended to facilitate the design of future investigations into its synthesis, characterization, and biological evaluation. Further research is warranted to fully elucidate the therapeutic and industrial potential of this compound.
References
- 1. This compound | C10H15NO | CID 70781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of 4-piperidinomethyl-2-isopropyl-5-methylphenol on oxidative stress and calcium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4-Amino-2-isopropyl-5-methylphenol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-2-isopropyl-5-methylphenol, a substituted phenolic compound with potential applications in pharmaceutical and chemical research. While detailed experimental data for this specific molecule is limited in published literature, this document consolidates available information, including its chemical identity, computed properties, and safety data. Furthermore, a plausible synthetic route is detailed, derived from established chemical methodologies for analogous compounds. Potential biological activities are also discussed based on the known pharmacology of structurally related molecules such as thymol, carvacrol, and their derivatives. This guide aims to serve as a foundational resource for researchers interested in the synthesis and exploration of this and similar chemical entities.
Chemical Identity and Properties
This compound, with the IUPAC name 4-amino-5-methyl-2-propan-2-ylphenol , is an aromatic organic compound.[1] Its chemical structure consists of a phenol ring substituted with an amino group, an isopropyl group, and a methyl group.
Table 1: Chemical Identifiers and Computed Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-amino-5-methyl-2-propan-2-ylphenol | PubChem[1] |
| CAS Number | 1128-28-5 | PubChem[1] |
| Molecular Formula | C₁₀H₁₅NO | PubChem[1] |
| Molecular Weight | 165.23 g/mol | PubChem[1] |
| Canonical SMILES | CC1=C(C(=CC=C1O)C(C)C)N | |
| InChI Key | RGRUKJFIPJHWNL-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |
| XLogP3 | 2.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Plausible Experimental Protocol for Synthesis
Step 1: Nitrosation of Thymol
This step introduces a nitroso group at the para position to the hydroxyl group, which is a highly activating ortho-, para-director.
-
Reaction: 2-isopropyl-5-methylphenol is reacted with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a mineral acid), to yield 4-nitroso-2-isopropyl-5-methylphenol.
-
Detailed Protocol:
-
Dissolve thymol (1 equivalent) in a suitable solvent, such as a mixture of ethanol and water, in a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water to the thymol solution while maintaining the low temperature.
-
Carefully add a dilute mineral acid, such as hydrochloric acid, dropwise to the reaction mixture. The pH should be maintained in the acidic range to generate nitrous acid.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product, 4-nitroso-2-isopropyl-5-methylphenol, may precipitate out of the solution. The solid can be collected by filtration, washed with cold water, and dried.
-
Step 2: Reduction of 4-nitroso-2-isopropyl-5-methylphenol
The nitroso group is then reduced to a primary amine to yield the final product.
-
Reaction: The intermediate, 4-nitroso-2-isopropyl-5-methylphenol, is reduced using a suitable reducing agent. A common and effective method is catalytic hydrogenation.
-
Detailed Protocol:
-
In a hydrogenation vessel, dissolve the crude 4-nitroso-2-isopropyl-5-methylphenol from the previous step in a suitable solvent, such as methanol or ethanol.
-
Add a catalytic amount of a hydrogenation catalyst, for example, 5% Palladium on carbon (Pd/C).
-
Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically monitored by the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
The solvent is then removed from the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final product with high purity.
-
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons, an isopropyl group, a methyl group, an amine group, and a hydroxyl group. The chemical shifts and splitting patterns would be characteristic of the proposed structure. |
| ¹³C NMR | Resonances for the different carbon atoms in the aromatic ring, the isopropyl group, and the methyl group. |
| FT-IR | Characteristic absorption bands for O-H and N-H stretching (in the range of 3200-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (165.23 g/mol ). PubChem lists major mass spectrometry peaks at m/z 165, 151, and 150.[1] |
Safety and Handling
Based on available safety data for this compound and its hydrochloride salt, this compound should be handled with care.
-
Hazards: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause severe skin burns and eye damage and is harmful to aquatic life.
-
Precautions: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Potential Biological Activities and Signaling Pathways
While there is a lack of direct pharmacological studies on this compound, its structural similarity to well-characterized monoterpenoid phenols like thymol and carvacrol allows for informed hypotheses about its potential biological activities.
Antimicrobial and Anti-biofilm Activity
Thymol and its derivatives are known for their broad-spectrum antimicrobial properties. A chlorinated analog, 4-chloro-2-isopropyl-5-methylphenol, has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), including the inhibition of biofilm formation.[3] The proposed mechanism for such compounds often involves the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and dissipation of the proton motive force.
Caption: Proposed antimicrobial mechanism of action.
Antioxidant and Anti-inflammatory Effects
Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring is key to this activity. Structurally related compounds like carvacrol (5-isopropyl-2-methylphenol) have been shown to possess potent antioxidant and anti-inflammatory effects.[4] These effects are often mediated through the modulation of signaling pathways such as the Nrf2/HO-1 pathway, which is a major regulator of cellular antioxidant responses, and the inhibition of pro-inflammatory cytokines.
Caption: Potential antioxidant signaling pathway.
Conclusion and Future Directions
This compound represents an interesting chemical scaffold with potential for further investigation, particularly in the fields of medicinal chemistry and drug discovery. While experimental data on this compound is scarce, this guide provides a solid foundation for its synthesis and potential biological evaluation. Future research should focus on executing the proposed synthesis, thoroughly characterizing the compound, and performing in vitro and in vivo studies to validate the hypothesized antimicrobial, antioxidant, and anti-inflammatory activities. Such studies would be invaluable in determining the therapeutic potential of this and other related aminophenol derivatives.
References
- 1. This compound | C10H15NO | CID 70781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of 4-Amino-2-isopropyl-5-methylphenol
Disclaimer: Publicly available, detailed experimental data and biological pathway information for 4-Amino-2-isopropyl-5-methylphenol is limited. To provide a comprehensive technical guide as requested, this document includes data for the structurally related and extensively studied compound, thymol (2-isopropyl-5-methylphenol), for comparative purposes. All data presented for thymol is clearly labeled as such.
Introduction
This compound is a substituted aromatic compound belonging to the class of aminophenols. Its structure, featuring an amino group, a hydroxyl group, an isopropyl group, and a methyl group attached to a benzene ring, suggests potential applications in chemical synthesis and medicinal chemistry. The arrangement of these functional groups can significantly influence its chemical reactivity, physical properties, and biological activity. This guide provides a detailed overview of its molecular structure and, where data is available, its physicochemical properties. Due to the scarcity of specific experimental data for this compound, information on the closely related molecule, thymol, is included to offer insights into the potential characteristics of the core structure.
Molecular Structure and Identification
The molecular structure of this compound is characterized by a phenol ring substituted with four different functional groups.
Caption: 2D structure of this compound.
For comparison, the structure of thymol is presented below.
Caption: 2D structure of Thymol (2-isopropyl-5-methylphenol).
Chemical Identifiers
| Identifier | This compound | Thymol (for comparison) |
| IUPAC Name | 4-amino-5-methyl-2-propan-2-ylphenol[1] | 5-Methyl-2-(propan-2-yl)phenol |
| CAS Number | 1128-28-5[1] | 89-83-8 |
| Molecular Formula | C10H15NO[1] | C10H14O |
| Molecular Weight | 165.23 g/mol [1] | 150.22 g/mol |
| InChI Key | RGRUKJFIPJHWNL-UHFFFAOYSA-N[2] | MGSRCZKZVOBKFT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1N)C(C)C)O | CC1=CC(=C(C=C1)O)C(C)C |
Physicochemical Properties
| Property | This compound (Computed) | Thymol (Experimental) |
| Topological Polar Surface Area | 46.3 Ų[1] | 20.23 Ų |
| Melting Point | Not available | 49-51 °C |
| Boiling Point | Not available | 232.9 °C |
| Solubility in Water | Not available | 0.9 g/L at 25 °C |
Experimental Protocols
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in publicly accessible literature. However, a plausible synthetic route can be inferred from general organic chemistry principles, likely involving the nitration of thymol followed by the reduction of the nitro group to an amine.
Hypothetical Synthesis Workflow:
Caption: Plausible synthetic route to this compound.
A general procedure for the synthesis of related aminophenols involves the following steps:
-
Nitration of the corresponding phenol: The starting phenol (in this case, thymol) is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature to introduce a nitro group onto the aromatic ring.
-
Reduction of the nitro group: The resulting nitrophenol is then subjected to a reduction reaction to convert the nitro group (-NO2) into an amino group (-NH2). Common reducing agents for this transformation include catalytic hydrogenation (e.g., hydrogen gas with a palladium-on-carbon catalyst) or metal-acid combinations (e.g., tin or iron in the presence of hydrochloric acid).
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to remove any unreacted starting materials or byproducts.
Spectroscopic Characterization
Specific spectroscopic data for this compound is not available in reviewed literature. The following tables provide predicted data and data for the related compound, thymol.
Predicted ¹H NMR Spectral Data (CDCl₃): (Note: These are estimated chemical shifts and multiplicities.)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~6.5-7.0 | s | Ar-H |
| ~6.0-6.5 | s | Ar-H |
| ~4.5-5.5 | br s | -OH |
| ~3.5-4.5 | br s | -NH₂ |
| ~2.8-3.2 | septet | -CH(CH₃)₂ |
| ~2.1 | s | Ar-CH₃ |
| ~1.2 | d | -CH(CH₃)₂ |
¹³C NMR Spectral Data for Thymol (CDCl₃):
| Chemical Shift (ppm) | Assignment |
| 152.9 | C-OH |
| 136.4 | C-CH(CH₃)₂ |
| 126.6 | Ar-CH |
| 125.7 | Ar-CH |
| 121.9 | C-CH₃ |
| 116.6 | Ar-CH |
| 26.6 | -CH(CH₃)₂ |
| 22.8 | -CH(CH₃)₂ |
| 20.9 | Ar-CH₃ |
IR Spectral Data for Thymol:
| Wavenumber (cm⁻¹) | Assignment |
| ~3250 | O-H stretch (broad) |
| ~2960 | C-H stretch (aliphatic) |
| ~1620, 1580 | C=C stretch (aromatic) |
| ~1290 | C-O stretch |
| ~810 | C-H bend (aromatic) |
Biological Activity and Signaling Pathways
There is no specific information available regarding the biological activity or associated signaling pathways for this compound. However, aminophenol derivatives are known to exhibit a range of biological activities, including antioxidant and antimicrobial properties.
Thymol, the parent compound, is well-known for its antiseptic, antibacterial, and antifungal properties. It is believed to exert its antimicrobial effects by disrupting the cell membrane of microorganisms.
Potential Mechanism of Action for Thymol (Antimicrobial):
Caption: Proposed antimicrobial mechanism of action for thymol.
Conclusion
This compound is a molecule of interest due to its substituted phenol structure. While detailed experimental data is currently lacking in the public domain, this guide has provided a comprehensive overview of its known properties and structure. By including comparative data for the well-characterized analogue, thymol, we can infer potential characteristics and lay the groundwork for future research into the synthesis, characterization, and biological evaluation of this specific aminophenol derivative. Further experimental investigation is necessary to fully elucidate its chemical and biological profile for potential applications in research and development.
References
4-Amino-2-isopropyl-5-methylphenol spectral data (NMR, IR, Mass Spec)
An in-depth guide to the spectral analysis of 4-Amino-2-isopropyl-5-methylphenol, intended for researchers, scientists, and professionals in drug development. This document provides predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, alongside available experimental Mass Spectrometry (MS) data. Detailed experimental protocols for each technique are also presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, based on its chemical structure and typical chemical shift values.
Predicted ¹H NMR Spectral Data
| Assigned Protons | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration |
| Phenolic -OH | 4.5 - 5.5 | Broad Singlet | 1H |
| Aromatic -H | 6.6 | Singlet | 1H |
| Aromatic -H | 6.4 | Singlet | 1H |
| Amine -NH₂ | 3.4 | Broad Singlet | 2H |
| Isopropyl -CH | 3.1 | Septet | 1H |
| Methyl (Aromatic) -CH₃ | 2.1 | Singlet | 3H |
| Isopropyl -CH₃ | 1.2 | Doublet | 6H |
Predicted ¹³C NMR Spectral Data
| Assigned Carbon | Predicted Chemical Shift (δ) [ppm] |
| C-OH | 148 |
| C-NH₂ | 138 |
| C-isopropyl | 132 |
| C-methyl | 122 |
| Aromatic CH | 118 |
| Aromatic CH | 115 |
| Isopropyl CH | 27 |
| Isopropyl CH₃ | 23 |
| Aromatic CH₃ | 17 |
Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining NMR spectra of a solid organic compound is as follows:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is then filtered into a 5 mm NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is "locked" to the deuterium signal of the solvent and "shimmed" to optimize its homogeneity.
-
Data Acquisition: For a ¹H spectrum, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio. For a ¹³C spectrum, which is much less sensitive, several thousand scans may be necessary.
-
Data Processing: The accumulated FID is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data
The table below lists the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| O-H (Phenol) | Stretching | 3200 - 3600 (broad) |
| N-H (Amine) | Stretching | 3300 - 3500 (two bands) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2970 |
| C=C (Aromatic) | Stretching | 1500 - 1600 |
| C-O (Phenol) | Stretching | 1180 - 1260 |
| C-N (Amine) | Stretching | 1250 - 1335 |
Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample is as follows:
-
Sample Preparation (KBr Pellet Method): A few milligrams of this compound are finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then compressed in a die under high pressure to form a transparent pellet.
-
Background Spectrum: A spectrum of the empty sample compartment or a pure KBr pellet is recorded as a background.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of the compound can be determined, and its fragmentation pattern can provide structural information.
Experimental Mass Spectrometry Data
The molecular formula of this compound is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol .
Table of Key Mass Spectrometry Fragments:
| m/z (mass-to-charge ratio) | Interpretation |
| 165 | Molecular Ion (M⁺) |
| 150 | [M - CH₃]⁺ |
| 151 | [M - CH₂]⁺ |
Experimental Protocol for Mass Spectrometry
A general procedure for obtaining a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is:
-
Sample Preparation and Injection: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared. A small volume (typically 1 µL) is injected into the gas chromatograph.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas through a capillary column, which separates the compound from any impurities.
-
Ionization (Electron Ionization - EI): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded by a high-energy electron beam. This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺), which can then fragment.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
The Diverse Biological Activities of Aminophenol Derivatives: A Technical Guide for Researchers
An in-depth exploration of the antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of aminophenol derivatives, complete with experimental protocols and mechanistic insights for drug discovery and development.
Aminophenol derivatives have emerged as a versatile and promising class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their inherent chemical structure, featuring both an amino and a hydroxyl group attached to a benzene ring, provides a unique scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the significant biological activities of aminophenol derivatives, supported by quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Antioxidant Activity: Quenching the Flames of Oxidative Stress
The antioxidant capacity of aminophenol derivatives is a cornerstone of their therapeutic potential, primarily attributed to the electron-donating nature of the amino and hydroxyl groups. These functional groups can readily donate a hydrogen atom to neutralize free radicals, thereby interrupting the cascade of oxidative damage implicated in numerous pathological conditions.
The antioxidant efficacy of these compounds is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The potency is typically expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies greater antioxidant activity.
Table 1: Antioxidant Activity of Selected Aminophenol Derivatives
| Compound/Derivative | Assay | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| o-aminophenol derivative 6a | DPPH (SC50) | 18.95 | Ascorbic Acid | 12.60 |
| o-aminophenol derivative 6b | DPPH (SC50) | 21.45 | Ascorbic Acid | 12.60 |
| o-aminophenol derivative 6c | DPPH (SC50) | 23.80 | Ascorbic Acid | 12.60 |
| o-aminophenol derivative 6d | DPPH (EC50) | 4.00 | Quercetin | 9.8 |
| o-aminophenol derivative 6g | DPPH (EC50) | 11.25 | Quercetin | 9.8 |
| N-Formyl-2-aminophenol | DPPH | 3.23 | - | - |
| Azo derivative of 4-aminophenol | DPPH | Good Activity | - | - |
SC50 and EC50 are analogous to IC50, representing the concentration for 50% scavenging or effect. Data compiled from multiple sources.[1][2][3]
Mechanism of Antioxidant Action and the Nrf2 Pathway
Aminophenol derivatives exert their antioxidant effects not only through direct radical scavenging but also by activating endogenous antioxidant defense mechanisms. A key signaling pathway involved is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophiles, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[4][5][6]
Anti-inflammatory Activity: Soothing the Fires of Inflammation
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. Aminophenol derivatives have demonstrated significant anti-inflammatory properties, often linked to their ability to modulate key inflammatory signaling pathways.
Inhibition of Pro-inflammatory Mediators
A common method to assess anti-inflammatory activity in vitro is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response, leading to the production of high levels of NO by inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified using the Griess reagent.
Another in vitro method involves the inhibition of protein denaturation. Since denaturation of proteins is a well-documented cause of inflammation, the ability of a compound to prevent this process is a measure of its anti-inflammatory potential.[7][8]
Table 2: Anti-inflammatory Activity of Selected Aminophenol Derivatives
| Compound/Derivative | Assay | Cell Line | IC50 Value (µM) |
| Dimethylaminophenyl analogue 1s | NO Inhibition | RAW 264.7 | 7.1 |
| Morpholine analogue 7y | NO Inhibition | BV2 | 4.71 |
| Chrysamide B | NO Inhibition | RAW 264.7 | 0.010 |
| Compound 7 (Quercetin) | NO Inhibition | RAW 264.7 | 12.0 |
| Compound 9 (Apigenin) | NO Inhibition | RAW 264.7 | 7.6 |
Data compiled from multiple sources indicating the potential of various compounds, including aminophenol-related structures, to inhibit nitric oxide production.[3][9]
Modulation of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS, and initiates their transcription.[10][11]
Aminophenol derivatives, particularly Schiff bases, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway. This can occur at various points, such as by preventing the phosphorylation and degradation of IκB or by blocking the nuclear translocation of the p65 subunit of NF-κB.[12]
Anticancer Activity: A Targeted Approach to Cell Death
The development of novel anticancer agents is a critical area of research, and aminophenol derivatives have shown considerable promise in this regard. Their antiproliferative and pro-apoptotic effects have been demonstrated against a variety of cancer cell lines.
The cytotoxicity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The IC50 value represents the concentration of the compound that reduces the viability of the cancer cells by 50%.
Table 3: Cytotoxic Activity of Selected Aminophenol Derivatives
| Compound/Derivative | Cell Line | IC50 Value (µg/mL) |
| o-aminophenol derivative 6b | KB | 32.0 |
| o-aminophenol derivative 6c | KB | 45.31 |
| o-aminophenol derivative 6f | KB | 74.94 |
| o-aminophenol derivative 6i | HepG2 | 29.46 |
| o-aminophenol derivative 6i | A549 | 71.29 |
| o-aminophenol derivative 6i | MCF7 | 80.02 |
KB: Human oral cancer cell line; HepG2: Human liver cancer cell line; A549: Human lung cancer cell line; MCF7: Human breast cancer cell line. Data from a study on o-aminophenol derivatives.[1]
Modulation of MAPK and PI3K/Akt Signaling Pathways
The anticancer activity of aminophenol derivatives is often mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
The MAPK pathway is a crucial signaling cascade that transmits signals from the cell surface to the nucleus, regulating a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway is a common feature of many cancers. Certain aminophenol derivatives, such as a 4-aminophenol-1,3,4-oxadiazole derivative, have been shown to induce apoptosis in cancer cells by targeting components of the MAPK pathway, such as p38 MAPK.[13][14]
The PI3K/Akt pathway is a central signaling pathway that promotes cell survival and proliferation. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth and resistance to apoptosis. Synthetic aminophenol derivatives have been developed that can inhibit the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis in cancer cells.[1][15] Inhibition of Akt prevents the phosphorylation and inactivation of pro-apoptotic proteins like Bad, and can also lead to the activation of caspases, the executioners of apoptosis.
Antimicrobial Activity: Combating Microbial Threats
The rise of antibiotic resistance has created an urgent need for the development of new antimicrobial agents. Aminophenol derivatives, particularly Schiff bases and their metal complexes, have demonstrated promising activity against a range of pathogenic bacteria and fungi.[13][16][17]
The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of a microorganism. The agar well diffusion method is a common preliminary screening technique.
Table 4: Antimicrobial Activity of Selected Aminophenol Derivatives
| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) |
| o-nitrophenol derivatives | Gram (-) and Gram (+) bacteria, fungi | 100 - 200 |
| 4-aminophenol Schiff base (S-1) | S. aureus | Zone of inhibition: 14.18 mm at 1 mg/mL |
| 4-aminophenol Schiff base (S-2) | S. aureus, M. luteus | Best results among tested compounds |
| 4-aminophenol Schiff base (S-5) | S. cerevisiae | More active than Nystatin |
| Azo derivative of 4-aminophenol | E. coli, S. sonnei, S. pyrogenes, S. aureus, N. gonorrhoea | Good antibacterial activity |
Data compiled from multiple sources.[1][3][4]
The antimicrobial mechanism of aminophenol derivatives is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with DNA replication. The formation of metal complexes with aminophenol Schiff bases can enhance their antimicrobial activity, likely due to increased lipophilicity, which facilitates their transport across microbial cell membranes.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
DPPH Radical Scavenging Assay for Antioxidant Activity
Principle: This assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The reduction of the violet-colored DPPH solution to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of Test Samples: Dissolve the aminophenol derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare serial dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well microplate, add 100 µL of the test sample solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of the solvent instead of the test sample.
-
For the blank, add 100 µL of the solvent and 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.
MTT Assay for Cytotoxicity
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the aminophenol derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compounds).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.
Agar Well Diffusion Method for Antimicrobial Activity
Principle: This method assesses the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.
-
Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.
-
Well Preparation: Aseptically create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.
-
Sample Application: Add a defined volume (e.g., 50-100 µL) of the aminophenol derivative solution (at a known concentration) into each well. Also, include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Griess Assay for Nitric Oxide (NO) Inhibition
Principle: This assay quantifies the amount of nitrite (a stable metabolite of NO) in a solution. The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.
Procedure:
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the aminophenol derivatives for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours to induce NO production.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction:
-
In a new 96-well plate, add 50 µL of the cell supernatant to each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.
-
Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Conclusion
Aminophenol derivatives represent a rich and versatile scaffold for the development of new therapeutic agents. Their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, make them attractive candidates for further investigation. The ability of these compounds to modulate key signaling pathways such as Nrf2, NF-κB, MAPK, and PI3K/Akt provides a mechanistic basis for their observed effects and offers opportunities for the rational design of more potent and selective drug candidates. The experimental protocols provided in this guide serve as a practical resource for researchers to evaluate the biological potential of novel aminophenol derivatives and contribute to the advancement of drug discovery and development in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol Griess Test [protocols.io]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 14. Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Genesis of a Versatile Class of Compounds: A Technical Guide to the Discovery and History of Substituted Phenols
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and history of substituted phenols, a class of compounds that has played a pivotal role in the advancement of chemical synthesis, medicine, and industry. Tailored for researchers, scientists, and drug development professionals, this document details the key milestones, scientific breakthroughs, and the evolution of our understanding of these versatile molecules.
The Dawn of Phenolic Chemistry: The Discovery of Carbolic Acid
The story of substituted phenols begins with the isolation of phenol itself. In 1834, the German chemist Friedlieb Ferdinand Runge, while experimenting with coal tar, a byproduct of coke production, isolated a substance he named "Karbolsäure" (coal-oil-acid), which we now know as phenol.[1][2] Runge's work laid the foundation for the entire field of phenolic chemistry.[1] His discoveries were not limited to phenol; he also identified other important compounds from coal tar, including aniline.[2]
The true structural nature of phenol as a hydroxyl-substituted benzene ring was elucidated in the following decades, paving the way for the systematic study of its derivatives. The initial applications of phenol were revolutionary, most notably its use as an antiseptic by Sir Joseph Lister in the 1860s. Lister's pioneering work in antiseptic surgery, using carbolic acid to sterilize surgical instruments and clean wounds, dramatically reduced mortality rates from infections and transformed medical practice.
The Rise of Substituted Phenols: Cresols, Chlorophenols, and Nitrophenols
Following the discovery of phenol, chemists began to explore its reactivity, leading to the synthesis and isolation of a vast array of substituted phenols. These derivatives, with functional groups attached to the aromatic ring, exhibited a wide range of new and useful properties.
Cresols: The Methylated Phenols
Cresols, or methylphenols, were also initially discovered as components of coal tar.[3] There are three isomers of cresol: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol), which differ in the position of the methyl group on the phenol ring.[4] The separation of these isomers from the complex mixture of coal tar presented a significant challenge to early chemists due to their very similar boiling points.[5] Early methods for their separation relied on techniques like fractional distillation and chemical methods such as dissociation extraction, which exploits the slight differences in the acidity of the isomers.[5][6] The development of chromatographic techniques in the 20th century provided more efficient methods for their separation and analysis.[7][8]
Chlorophenols: Halogenated Derivatives with Potent Biological Activity
The chlorination of phenol yields a series of compounds known as chlorophenols, with one or more chlorine atoms attached to the benzene ring.[9] The synthesis of chlorophenols can be achieved by the direct electrophilic halogenation of phenol with chlorine.[9] The position and number of chlorine atoms significantly influence the chemical and toxicological properties of these compounds.
One of the most historically significant chlorophenols is pentachlorophenol (PCP). First introduced in the 1930s, PCP became a widely used heavy-duty wood preservative, protecting utility poles, railroad ties, and other timber structures from fungal decay and insect attack.[10] Its production involves the chlorination of phenol at high temperatures.[11] However, due to its toxicity and persistence in the environment, the use of PCP has been increasingly restricted.
Nitrophenols: From Dyes to Explosives
The nitration of phenol gives rise to nitrophenols, a class of compounds with a rich and explosive history. The reaction of phenol with nitric acid can yield ortho- and para-nitrophenol.[12]
A particularly notable nitrophenol is 2,4,6-trinitrophenol, more commonly known as picric acid. The synthesis of picric acid was first achieved in 1771 by Peter Woulfe, who treated indigo with nitric acid.[13] Later, in the 1840s, it was synthesized from phenol.[13] Initially used as a yellow dye, the explosive properties of picric acid were recognized in the late 19th century, and it became a primary military explosive, used extensively in artillery shells during World War I.[14][15]
Quantitative Data on Substituted Phenols
The physical and chemical properties of substituted phenols are crucial for understanding their behavior and for their application in various fields. The following tables summarize key quantitative data for a selection of important substituted phenols.
| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water (g/L) | pKa |
| o-Cresol | C₇H₈O | 108.14 | 30.9 | 191 | 25 | 10.3 |
| m-Cresol | C₇H₈O | 108.14 | 11.5 | 202 | 24 | 10.1 |
| p-Cresol | C₇H₈O | 108.14 | 34.8 | 202 | 19 | 10.26 |
| 2-Chlorophenol | C₆H₅ClO | 128.56 | 9 | 175 | 28.5 | 8.48 |
| 4-Chlorophenol | C₆H₅ClO | 128.56 | 43 | 220 | 27.1 | 9.38 |
| 2,4-Dichlorophenol | C₆H₄Cl₂O | 163.00 | 45 | 210 | 4.5 | 7.85 |
| 2-Nitrophenol | C₆H₅NO₃ | 139.11 | 45 | 216 | 2.1 | 7.23 |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 114 | 279 | 16 | 7.15 |
| Picric Acid | C₆H₃N₃O₇ | 229.10 | 122.5 | explodes > 300 | 14 | 0.38 |
| Pentachlorophenol | C₆Cl₅OH | 266.34 | 190 | 310 | 0.014 | 4.74 |
Table 1: Physicochemical Properties of Selected Substituted Phenols.
| Compound | Oral LD₅₀ (rat, mg/kg) |
| Phenol | 317 |
| o-Cresol | 121 |
| m-Cresol | 242 |
| p-Cresol | 207 |
| 2-Chlorophenol | 670 |
| 4-Chlorophenol | 670 |
| 2,4-Dichlorophenol | 580 |
| 2-Nitrophenol | 330 |
| 4-Nitrophenol | 250 |
| Picric Acid | 200 |
| Pentachlorophenol | 27 |
Table 2: Acute Oral Toxicity of Selected Substituted Phenols in Rats.
Experimental Protocols for the Synthesis of Key Substituted Phenols
The following sections provide detailed methodologies for the laboratory synthesis of historically and industrially significant substituted phenols.
Synthesis of p-Nitrophenol from Phenol
Reaction: C₆H₅OH + HNO₃ → C₆H₄(NO₂)OH + H₂O
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 10 g of phenol in 20 mL of glacial acetic acid.
-
Cool the mixture in an ice bath to below 5 °C.
-
Slowly add a mixture of 10 mL of concentrated nitric acid and 10 mL of glacial acetic acid dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stand at room temperature for one hour.
-
Pour the reaction mixture into 200 mL of cold water. A yellow solid will precipitate.
-
Filter the crude product and wash it with cold water.
-
Recrystallize the solid from hot water to obtain pure p-nitrophenol. The ortho-isomer can be separated from the para-isomer by steam distillation, as o-nitrophenol is more volatile.[16]
Synthesis of 2,4-Dichlorophenol from Phenol
Reaction: C₆H₅OH + 2Cl₂ → C₆H₃Cl₂OH + 2HCl
Procedure:
-
In a three-necked flask fitted with a mechanical stirrer, a gas inlet tube, and a reflux condenser, place 9.4 g of phenol.
-
Gently heat the phenol until it melts.
-
Slowly bubble chlorine gas through the molten phenol while stirring vigorously. The reaction is exothermic, and the temperature should be maintained around 50-60 °C.
-
Monitor the reaction progress by taking small samples and analyzing them (e.g., by gas chromatography) until the desired degree of chlorination is achieved.
-
Once the reaction is complete, cool the mixture and wash it with a dilute solution of sodium bicarbonate to remove any unreacted chlorine and hydrogen chloride.
-
Separate the oily layer and purify the 2,4-dichlorophenol by fractional distillation under reduced pressure.
Biological Activity and Signaling Pathways
Substituted phenols exert a wide range of biological effects, from antimicrobial and insecticidal to highly toxic. Their mechanisms of action often involve the modulation of key cellular signaling pathways.
Antimicrobial Mechanism of Phenolic Compounds
Phenolic compounds are well-known for their disinfectant properties. Their primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components.[17] At lower concentrations, they can inactivate essential enzyme systems within the microorganism.[17]
Caption: Mechanism of antimicrobial action of phenolic compounds.
Toxicological Signaling Pathways of Chlorophenols
Chlorinated phenols are known to be toxic and can act as endocrine disruptors and carcinogens. Their toxicity is often mediated through the induction of oxidative stress and the activation of specific signaling pathways, such as the Aryl hydrocarbon Receptor (AhR) pathway.[18][19] Activation of the AhR can lead to the expression of genes involved in xenobiotic metabolism, but also to adverse cellular effects.
Caption: Simplified signaling pathway for chlorophenol toxicity via the Aryl hydrocarbon Receptor.
Apoptosis Induction by Nitrophenols
Certain nitrophenols have been shown to induce apoptosis, or programmed cell death, in various cell types. This process is often mediated by the activation of a cascade of enzymes called caspases.[20][21] The activation of initiator caspases (e.g., caspase-9) can be triggered by cellular stress, which in turn activates executioner caspases (e.g., caspase-3) that dismantle the cell.[22]
Caption: Caspase-mediated apoptosis induced by nitrophenols.
Conclusion
The discovery and development of substituted phenols represent a significant chapter in the history of chemistry. From their humble origins in coal tar to their diverse applications in medicine, agriculture, and industry, these compounds have had a profound impact on society. This technical guide has provided a glimpse into the rich history, key chemical properties, and biological activities of this important class of molecules. Continued research into the synthesis, properties, and biological effects of substituted phenols will undoubtedly lead to new discoveries and applications in the years to come.
References
- 1. 7 Facts About Friedlieb Ferdinand Runge [mentalfloss.com]
- 2. Friedlieb Ferdinand Runge - Wikipedia [en.wikipedia.org]
- 3. Cresol | Solvent, Disinfectant, Antiseptic | Britannica [britannica.com]
- 4. Cresol - Wikipedia [en.wikipedia.org]
- 5. US2042331A - Separation of meta cresol from meta cresol-para cresol mixture - Google Patents [patents.google.com]
- 6. pjsir.org [pjsir.org]
- 7. chemijournal.com [chemijournal.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Chlorophenol - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 13. globalsciencebooks.info [globalsciencebooks.info]
- 14. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ijper.org [ijper.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Involvement of caspases in neutrophil apoptosis: regulation by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Caspase-dependent cleavage of signaling proteins during apoptosis. A turn-off mechanism for anti-apoptotic signals - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Framework for the Analysis of 4-Amino-2-isopropyl-5-methylphenol: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Amino-2-isopropyl-5-methylphenol, a substituted aminophenol, presents a molecule of interest for various chemical and pharmaceutical applications. While comprehensive theoretical studies dedicated specifically to this compound are not extensively available in current literature, this guide provides a framework for its computational analysis. By leveraging established methodologies applied to structurally analogous compounds, such as 5-methyl-2-isopropylphenol (thymol), we can delineate a robust protocol for investigating its electronic, structural, and spectroscopic properties. This document summarizes the known computed data for this compound and details the theoretical protocols that can be employed for its in-depth study.
Physicochemical and Computed Properties
A summary of the available computed and physical properties for this compound is presented below. These values are foundational for any theoretical investigation and serve as a baseline for comparison with calculated data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | PubChem |
| Molecular Weight | 165.23 g/mol | PubChem |
| IUPAC Name | 4-amino-5-methyl-2-propan-2-ylphenol | PubChem |
| CAS Number | 1128-28-5 | PubChem |
| Topological Polar Surface Area | 46.3 Ų | PubChem |
| Exact Mass | 165.115364102 Da | PubChem |
| Appearance | Cream to pink or yellow to brown crystals/powder | Thermo Scientific |
Proposed Theoretical Investigation Protocols
The following protocols are based on established computational chemistry practices and a detailed theoretical study conducted on the structurally similar compound, 5-methyl-2-isopropylphenol (thymol)[1]. These methodologies can be directly adapted to investigate this compound.
Density Functional Theory (DFT) for Geometric Optimization and Vibrational Analysis
This protocol aims to determine the most stable molecular structure and predict its vibrational spectra (IR and Raman).
Methodology:
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.
-
Basis Set: 6-311G(d,p) or a similar triple-zeta basis set with polarization functions.
-
Procedure:
-
Construct the initial 3D structure of this compound.
-
Perform a full geometry optimization without any symmetry constraints to find the global minimum on the potential energy surface.
-
Confirm that the optimized structure corresponds to a true minimum by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
The output will provide the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles.
-
The calculated frequencies and intensities can be used to simulate the theoretical IR and Raman spectra.
-
Thermodynamic and Frontier Molecular Orbital (FMO) Analysis
This protocol calculates key thermodynamic properties and analyzes the electronic reactivity of the molecule.
Methodology:
-
Software: Gaussian 09 or equivalent.
-
Method: DFT/B3LYP.
-
Basis Set: 6-311G(d,p).
-
Procedure:
-
Using the results from the frequency calculation (Protocol 1), perform statistical thermochemical calculations.
-
Calculate standard thermodynamic functions such as heat capacity (Cv), entropy (S), and enthalpy (H).
-
Analyze the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is calculated to assess the molecule's chemical reactivity and kinetic stability.
-
Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction
This protocol is used to predict the UV-Visible absorption spectrum of the molecule.
Methodology:
-
Software: Gaussian 09 or equivalent.
-
Method: Time-Dependent Density Functional Theory (TD-DFT).
-
Basis Set: 6-311G(d,p).
-
Procedure:
-
Using the optimized geometry from Protocol 1, perform a TD-DFT calculation.
-
Compute the vertical excitation energies, oscillator strengths, and corresponding electronic transitions.
-
The calculated data can be used to simulate the UV-Visible absorption spectrum, providing insight into the molecule's electronic structure and color properties.
-
Proposed Synthesis Pathway
While numerous methods exist for the synthesis of aminophenols, a common approach involves the reduction of a corresponding nitrosophenol. A plausible synthetic route for this compound is outlined below. This is analogous to patented methods for preparing similar compounds[2].
Caption: Proposed synthesis of this compound from thymol.
Theoretical Study Workflow
The logical flow for a comprehensive theoretical investigation of this compound is depicted in the following diagram. This workflow ensures that foundational properties are established before proceeding to more complex electronic and spectroscopic analyses.
Caption: Workflow for the theoretical analysis of this compound.
References
An In-depth Technical Guide to the Potential Derivatives of 4-Amino-2-isopropyl-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential derivatives of 4-Amino-2-isopropyl-5-methylphenol, a substituted aminophenol with structural similarities to biologically active compounds such as thymol and carvacrol. This document outlines potential synthetic pathways for novel derivatives, summarizes expected biological activities based on analogous compounds, and provides detailed experimental protocols for key reactions. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical scaffold.
Core Structure and Rationale for Derivatization
This compound (IUPAC name: 4-amino-5-methyl-2-(propan-2-yl)phenol) possesses a unique chemical architecture featuring a phenolic hydroxyl group and an aromatic amino group. These functional moieties offer reactive sites for a variety of chemical modifications, making this molecule an attractive starting point for the synthesis of a diverse library of derivatives. The structural analogy to thymol and carvacrol, which are known for their broad-spectrum antimicrobial and antioxidant properties, suggests that derivatives of this compound could exhibit a range of valuable biological activities.[1]
Derivatization of the core structure can be targeted at either the amino or the hydroxyl group, or both, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and bioavailability, which are critical for drug development.
Potential Synthetic Pathways and Derivatives
Based on established organic synthesis reactions for aminophenols and related compounds, several classes of derivatives of this compound can be proposed.[2][3]
N-Acyl Derivatives
The amino group can be readily acylated to form amides. This modification is known to influence the biological activity and toxicity of aminophenol compounds.[2]
-
Reaction: Acylation of the amino group using acid chlorides or anhydrides in the presence of a base.
dot
Caption: Synthesis of N-Acyl Derivatives.
O-Alkyl Derivatives
The phenolic hydroxyl group can be alkylated to form ethers, a common strategy to modulate the acidity and lipophilicity of phenolic compounds.
-
Reaction: Williamson ether synthesis, involving the reaction of the phenoxide with an alkyl halide.[4][5]
dot
Caption: Synthesis of O-Alkyl Derivatives.
Schiff Base Derivatives
The amino group can react with aldehydes or ketones to form Schiff bases (imines), a class of compounds known for a wide range of biological activities, including antimicrobial and anticancer effects.[6][7]
-
Reaction: Condensation of the amino group with an aldehyde or ketone, often under acidic or basic catalysis.
dot
Caption: Synthesis of Schiff Base Derivatives.
Azo Derivatives
The amino group can be diazotized and coupled with activated aromatic compounds to form azo dyes. Azo compounds are not only important colorants but also exhibit interesting biological properties.[8][9]
-
Reaction: Diazotization of the amino group with nitrous acid followed by coupling with a phenol or an aniline.
dot
Caption: Synthesis of Azo Derivatives.
Potential Biological Activities
While specific data for derivatives of this compound is limited, the biological activities of analogous aminophenol, thymol, and carvacrol derivatives provide a strong basis for predicting their potential therapeutic applications.
Antimicrobial Activity
Substituted aminophenols and their derivatives have demonstrated significant antibacterial and antifungal activity.[10][11][12] The mechanism of action is often attributed to the disruption of microbial cell membranes and inhibition of essential enzymes.
Anticancer Activity
Novel aminophenol analogues have shown potent anticancer activities against various cancer cell lines, including breast and prostate cancer.[13][14][15] The proposed mechanisms include the induction of apoptosis and the inhibition of cell proliferation. The length of alkyl chains in N-alkylated aminophenols has been shown to correlate with anticancer potency.[13]
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties. The presence of both hydroxyl and amino groups in the this compound scaffold suggests a high potential for radical scavenging activity.[16][17][18] The relative positions of these groups are crucial, with ortho- and para-aminophenols generally exhibiting stronger antioxidant activity than meta-isomers.[16]
Quantitative Data Summary
The following tables summarize potential derivatives and their predicted biological activities based on data from structurally related compounds.
Table 1: Potential Derivatives of this compound and Their Rationale
| Derivative Class | General Structure | Rationale for Synthesis |
| N-Acyl Derivatives | Modulation of bioavailability and interaction with biological targets.[2] | |
| O-Alkyl Derivatives | Enhancement of lipophilicity and potential for improved cell membrane permeability.[19] | |
| Schiff Base Derivatives | Introduction of diverse functionalities for broad-spectrum biological activity.[6] | |
| Azo Derivatives | Exploration of unique chromophoric and biological properties.[8] |
Table 2: Predicted Biological Activities of Potential Derivatives
| Derivative Class | Predicted Biological Activity | Analogous Compound Data |
| N-Acyl Derivatives | Anticancer, Antiviral | N-acyl derivatives of 4,6-di-tert-butyl-2-aminophenol show antiviral activity.[2] |
| O-Alkyl Derivatives | Anticancer | p-Dodecylaminophenol exhibits potent anticancer activity.[13] |
| Schiff Base Derivatives | Antimicrobial, Anticancer | Schiff bases of aminophenols show broad-spectrum antimicrobial and anticancer activities.[12][14] |
| Azo Derivatives | Antimicrobial, Antioxidant | Azo compounds of 4-aminophenol exhibit antibacterial and antioxidant properties.[1][20] |
Detailed Experimental Protocols
The following are generalized experimental protocols for the synthesis of key derivatives, adapted from literature procedures for analogous compounds. Researchers should optimize these protocols for the specific substrate.
General Procedure for N-Acetylation
-
Dissolve this compound in a suitable solvent (e.g., aqueous acetic acid).[21]
-
Add acetic anhydride to the solution.[22]
-
Heat the reaction mixture and then cool to induce crystallization.
-
Filter, wash with cold water, and dry the N-acetylated product.
General Procedure for Williamson Ether Synthesis
-
Dissolve this compound in a suitable solvent (e.g., acetone, DMF) with a base (e.g., K₂CO₃).[4]
-
Add the desired alkyl halide to the mixture.
-
Reflux the reaction mixture until completion (monitored by TLC).
-
After cooling, add water and extract the product with an organic solvent.
-
Wash the organic layer, dry over an anhydrous salt, and concentrate to obtain the O-alkylated product.
General Procedure for Schiff Base Formation
-
Dissolve this compound and the desired aldehyde or ketone in a suitable solvent (e.g., ethanol).[23]
-
Add a catalytic amount of acid (e.g., glacial acetic acid).
-
Reflux the mixture for a specified time, monitoring the reaction by TLC.
-
Cool the reaction mixture to allow the Schiff base to precipitate.
-
Filter, wash with a cold solvent, and dry the product.
General Procedure for Azo Coupling
-
Diazotization: Dissolve this compound in an acidic solution (e.g., HCl) and cool to 0-5 °C.[8]
-
Add a solution of sodium nitrite dropwise while maintaining the low temperature.
-
Coupling: In a separate flask, dissolve the coupling component (e.g., a phenol or aniline) in a basic or acidic solution and cool to 0-5 °C.
-
Slowly add the diazonium salt solution to the solution of the coupling component with vigorous stirring.
-
Allow the reaction to proceed at low temperature until the azo dye precipitates.
-
Filter, wash, and dry the azo derivative.
Logical Workflow for Derivative Synthesis and Screening
The following diagram illustrates a logical workflow for the development of novel derivatives from this compound.
dot
Caption: Workflow for Derivative Development.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The presence of versatile amino and hydroxyl functional groups allows for the synthesis of a wide array of derivatives. Based on the extensive literature on analogous compounds, these derivatives are anticipated to exhibit a range of biological activities, including antimicrobial, anticancer, and antioxidant properties. This guide provides a foundational framework for the rational design, synthesis, and evaluation of novel derivatives of this compound, paving the way for future research and drug discovery efforts in this area.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis and study of antiviral and anti-radical properties of aminophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04214A [pubs.rsc.org]
- 7. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cuhk.edu.hk [cuhk.edu.hk]
- 9. scialert.net [scialert.net]
- 10. Further studies on the antibacterial action of substituted aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial activity of 5-aminoquinoline and 3-aminophenol derivatives | Semantic Scholar [semanticscholar.org]
- 12. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. US3917695A - Preparation of N-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 22. uwaterloo.ca [uwaterloo.ca]
- 23. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach [mdpi.com]
Methodological & Application
Synthesis of 4-Amino-2-isopropyl-5-methylphenol: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 4-Amino-2-isopropyl-5-methylphenol, a valuable intermediate in pharmaceutical and chemical research. The synthesis is a two-step process commencing from the readily available starting material, thymol. The protocol first outlines the nitration of thymol to form the intermediate, 4-Nitro-2-isopropyl-5-methylphenol, followed by the reduction of the nitro group to yield the final product.
Data Presentation
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| Thymol | C₁₀H₁₄O | 150.22 | 89-83-8 |
| 4-Nitro-2-isopropyl-5-methylphenol | C₁₀H₁₃NO₃ | 195.22 | 36778-56-0[1] |
| This compound | C₁₀H₁₅NO | 165.23 | 1128-28-5 |
Experimental Protocols
Step 1: Synthesis of 4-Nitro-2-isopropyl-5-methylphenol
This procedure details the nitration of thymol to yield 4-Nitro-2-isopropyl-5-methylphenol, adapted from established methods for the nitration of phenols.
Materials:
-
Thymol (2-isopropyl-5-methylphenol)
-
Glacial Acetic Acid
-
Nitric Acid (70%)
-
Ice
-
Distilled Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Dichloromethane
-
Hexane
-
Ethyl Acetate
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of thymol in 50 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Nitration: While maintaining the temperature between 0-5 °C, slowly add a pre-cooled mixture of 6 mL of 70% nitric acid and 10 mL of glacial acetic acid dropwise over a period of 30 minutes. Caution: The reaction is exothermic; maintain slow addition to control the temperature and prevent the formation of byproducts. A dark and tarry mixture may result from excessive temperatures.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.
-
Quenching: Pour the reaction mixture slowly into 200 mL of ice-cold distilled water with vigorous stirring. A yellow precipitate of 4-Nitro-2-isopropyl-5-methylphenol should form.
-
Filtration: Collect the precipitate by vacuum filtration and wash the solid with cold distilled water until the washings are neutral.
-
Neutralization: Suspend the crude product in 100 mL of distilled water and add saturated sodium bicarbonate solution dropwise until effervescence ceases to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 4-Nitro-2-isopropyl-5-methylphenol by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
-
Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent. Confirm the identity and purity of the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Step 2: Synthesis of this compound
This procedure outlines the reduction of the nitro group of 4-Nitro-2-isopropyl-5-methylphenol to an amino group using catalytic hydrogenation. This is a standard and effective method for the reduction of aromatic nitro compounds.
Materials:
-
4-Nitro-2-isopropyl-5-methylphenol
-
Ethanol
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen Gas (H₂)
-
Celite®
Procedure:
-
Dissolution: In a hydrogenation flask, dissolve the purified 4-Nitro-2-isopropyl-5-methylphenol (from Step 1) in a suitable amount of ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the nitro compound). Caution: Pd/C can be pyrophoric; handle with care in an inert atmosphere if dry.
-
Hydrogenation: Connect the flask to a hydrogenation apparatus. Purge the system with nitrogen or argon, then introduce hydrogen gas (typically at a pressure of 30-50 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC).
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and the washings, and remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) if necessary.
-
Characterization: Dry the purified product under vacuum and confirm its identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Visualization
The following diagram illustrates the overall experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for 4-Amino-2-isopropyl-5-methylphenol as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-isopropyl-5-methylphenol, also known as 4-aminothymol, is a versatile chemical intermediate with significant potential in the synthesis of novel bioactive molecules. Its substituted phenol structure, featuring both an amino and a hydroxyl group, allows for a variety of chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Mannich bases, a class of compounds with demonstrated biological activities.
Key Application: Synthesis of Mannich Bases
The primary application highlighted in these notes is the use of this compound as a substrate in the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (in this case, the phenol), an aldehyde (typically formaldehyde), and a primary or secondary amine. The resulting products, known as Mannich bases, are β-amino-carbonyl compounds that have shown a wide range of pharmacological activities.
The general scheme for the Mannich reaction involving this compound is as follows:
Caption: General Mannich Reaction Scheme.
Application in Drug Discovery: Targeting Calcium Channels and Oxidative Stress
Derivatives of this compound have shown promise as modulators of key biological pathways implicated in various diseases. A notable example is the synthesis of 4-piperidinomethyl-2-isopropyl-5-methylphenol (THPI), a Mannich base derived from the closely related compound thymol. This derivative has been identified as a potent scavenger of reactive oxygen species (ROS) and an inhibitor of L-type calcium channels.[1]
Data Presentation: Biological Activity of a Representative Mannich Base
The following table summarizes the reported biological activities of 4-piperidinomethyl-2-isopropyl-5-methylphenol (THPI), providing a benchmark for the potential efficacy of other derivatives synthesized from this compound.
| Biological Activity | Assay | Test System | Result (IC₅₀ / Inhibition) | Reference |
| Superoxide Radical Scavenging | N-formyl-Met-Leu-Phe stimulated neutrophils | Human Neutrophils | 66% inhibition at 50 µM | [1] |
| Anti-platelet Aggregation | Arachidonic acid-induced | Platelets | IC₅₀: 46.80 ± 6.88 µM | [1] |
| L-type Ca²⁺ Current Inhibition | Whole-cell voltage-clamp | NG108-15 cells | IC₅₀: 3.60 ± 0.81 µM | [1] |
Experimental Protocols
This section provides a representative protocol for the synthesis of a Mannich base derivative from this compound. This protocol is adapted from established methodologies for the Mannich reaction of phenols.
Protocol 1: Synthesis of 4-(Piperidin-1-ylmethyl)-4-amino-2-isopropyl-5-methylphenol
Objective: To synthesize a Mannich base derivative of this compound using piperidine as the secondary amine.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Piperidine
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.65 g (10 mmol) of this compound in 20 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add 0.85 g (10 mmol) of piperidine. Subsequently, add 0.81 mL (10 mmol) of a 37% aqueous formaldehyde solution dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After completion of the reaction, acidify the mixture to pH 2 with 2M HCl.
-
Wash the aqueous layer with dichloromethane (3 x 20 mL) to remove any unreacted starting material.
-
Basify the aqueous layer to pH 9 with 2M NaOH.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome: The reaction is expected to yield the desired Mannich base, 4-(Piperidin-1-ylmethyl)-4-amino-2-isopropyl-5-methylphenol. The yield and purity should be determined after purification.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of a Mannich base derivative of this compound.
Caption: Experimental workflow for Mannich base synthesis.
Signaling Pathway Diagrams
The biological activity of this compound derivatives, such as the inhibition of L-type calcium channels and scavenging of reactive oxygen species, suggests their potential to modulate specific cellular signaling pathways.
L-type Calcium Channel Signaling
L-type calcium channels are voltage-gated ion channels that play a crucial role in various physiological processes, including muscle contraction, hormone secretion, and gene expression. Their dysregulation is implicated in cardiovascular and neurological disorders. Mannich base derivatives of this compound may act as antagonists of these channels.
Caption: Inhibition of L-type calcium channel signaling.
Reactive Oxygen Species (ROS) Scavenging
Phenolic compounds are well-known antioxidants. The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS). This activity can protect cells from oxidative damage, which is implicated in aging and various diseases.
Caption: ROS scavenging mechanism of phenolic derivatives.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of potentially bioactive compounds. The Mannich reaction provides a straightforward route to a diverse library of derivatives. The biological activities observed for structurally similar compounds suggest that these new molecules could be promising candidates for further investigation in drug discovery programs targeting conditions associated with calcium channel dysregulation and oxidative stress. The protocols and data presented here serve as a foundation for researchers to explore the full potential of this chemical intermediate.
References
Application Notes and Protocols: 4-Amino-2-isopropyl-5-methylphenol in Dye Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-isopropyl-5-methylphenol, a derivative of thymol, serves as a valuable precursor in the synthesis of various dyes, particularly azo dyes.[1] Its aromatic amine and phenolic functionalities allow for versatile chemical modifications, leading to the production of dyes with a range of colors and properties. These dyes find applications not only in the textile industry for coloring fabrics like polyester but also exhibit potential in medicinal chemistry due to the biological activity of the parent thymol moiety, which is known for its antimicrobial and antioxidant properties.[2][3][4] This document provides detailed protocols for the synthesis, purification, and characterization of dyes derived from this compound, along with potential applications.
Synthesis of Azo Dyes from this compound
The synthesis of azo dyes from this compound typically follows a two-step process: diazotization of the primary aromatic amine followed by an azo coupling reaction with a suitable coupling agent.
Diagram of the General Synthesis Workflow
References
Application Note and Protocol for the Purification of 4-Amino-2-isopropyl-5-methylphenol
For researchers, scientists, and drug development professionals, the purity of chemical compounds is paramount. This document provides a detailed protocol for the purification of 4-Amino-2-isopropyl-5-methylphenol, a key intermediate in various synthetic processes. The following methods are based on established techniques for the purification of analogous aminophenol compounds.
Compound Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅NO | [1][2] |
| Molecular Weight | 165.23 g/mol | [1] |
| IUPAC Name | 4-amino-5-methyl-2-propan-2-ylphenol | [1] |
| CAS Number | 1128-28-5 | [1][3] |
| Appearance | Cream to pink or yellow to brown crystals or powder (for hydrochloride salt) | [4] |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Solubility | To be determined experimentally in various solvents for recrystallization. |
Purification Protocols
Two primary methods for the purification of solid organic compounds are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities present.
Recrystallization
Recrystallization is a highly effective technique for purifying solid compounds.[5][6] The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.[6] Aminophenols are known to be susceptible to oxidation, which can result in colored impurities.[5] Therefore, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize degradation.[5]
Experimental Protocol for Recrystallization:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents for aminophenols include water, ethanol, acetone, or mixtures such as ethanol/water.[6][7] Test the solubility of a small amount of the crude material in various solvents to identify the most suitable one.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored due to oxidation, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[5] The charcoal will adsorb the colored impurities.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal or any insoluble impurities.[5] This step should be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[5]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surface.[6]
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Troubleshooting Recrystallization:
| Issue | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution.[5] |
| Oily product forms | The compound may be "oiling out" if the solvent's boiling point is higher than the compound's melting point. | Use a lower-boiling point solvent or a solvent/anti-solvent system.[5] |
| Low recovery yield | The compound is too soluble in the cold solvent. | Cool the solution for a longer period or to a lower temperature. Use a minimal amount of cold solvent for washing.[5] |
| Colored crystals | Colored impurities are co-precipitating with the product. | Perform a charcoal treatment during the recrystallization process.[5] |
Purity Assessment
After purification, it is essential to assess the purity of the this compound. Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities. A single spot for the purified compound indicates a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the compound. [5][8]A reversed-phase HPLC method is often suitable for aminophenols. [9]A typical mobile phase could consist of acetonitrile and water with an acid modifier like phosphoric acid or formic acid. [9]* Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. A broad melting point range usually indicates the presence of impurities.
-
Spectroscopic Methods (NMR, IR, Mass Spectrometry): These techniques can be used to confirm the chemical structure of the purified compound and to identify any remaining impurities.
By following these detailed protocols and analytical methods, researchers can effectively purify this compound to a high degree of purity, suitable for its intended applications in research and development.
References
- 1. This compound | C10H15NO | CID 70781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-AMINO-2-ISOPROPYL-5-METHYL-PHENOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound hydrochloride, 97% 1 g | Request for Quote [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 8. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. This compound | SIELC Technologies [sielc.com]
Application Notes and Protocols: 4-Amino-2-isopropyl-5-methylphenol in Polymer Chemistry
Disclaimer: Extensive literature searches did not yield specific examples of the use of 4-Amino-2-isopropyl-5-methylphenol in polymer chemistry. The following application notes and protocols are based on the known reactivity of its functional groups (a sterically hindered phenol and an aromatic amine) and are intended to serve as a guide for potential research and development.
Potential Application as a Monomer for High-Performance Polymers
Application Note: this compound possesses both an amine and a hydroxyl group, making it a versatile monomer for step-growth polymerization. Its rigid aromatic structure, substituted with alkyl groups, could lead to polymers with high thermal stability, good solubility in organic solvents, and antioxidant properties.
-
Polyamides and Polyimides: The amino group can react with dicarboxylic acids, acyl chlorides, or dianhydrides to form polyamides and polyimides. The bulky isopropyl and methyl groups may enhance the solubility and lower the melting point of the resulting polymers compared to those derived from unsubstituted aminophenols.
-
Conductive Polymers: Through oxidative polymerization, the aminophenol can be polymerized to form a polyaniline derivative.[1] The presence of the hydroxyl and alkyl substituents would modify the electronic properties and processability of the resulting conductive polymer.
Experimental Protocol: Synthesis of a Novel Polyamide
This protocol describes the synthesis of a polyamide from this compound and a diacid chloride, such as terephthaloyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Methanol
-
Nitrogen gas supply
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve a specific molar amount of this compound in anhydrous NMP.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride to the solution while stirring vigorously.
-
Add a catalytic amount of pyridine to the reaction mixture.
-
Allow the reaction to proceed at 0°C for 2 hours and then at room temperature for 24 hours under a nitrogen atmosphere.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol.
-
Filter the polymer, wash it thoroughly with methanol and water, and then dry it in a vacuum oven at 80°C for 24 hours.
Hypothetical Data Presentation:
| Monomer Concentration (mol/L) | Reaction Temperature (°C) | Inherent Viscosity (dL/g) | Glass Transition Temperature (°C) |
| 0.1 | 25 | 0.45 | 210 |
| 0.2 | 25 | 0.62 | 215 |
| 0.1 | 0 -> 25 | 0.78 | 220 |
Diagram of Polyamide Synthesis Workflow:
Caption: Workflow for the synthesis of a polyamide from this compound.
Potential Application as a Polymer Additive: Antioxidant
Application Note: The structure of this compound resembles that of hindered phenolic antioxidants, which are widely used to protect polymers from thermo-oxidative degradation.[2][3][4][5] The isopropyl group ortho to the phenolic hydroxyl group provides steric hindrance, which can stabilize the phenoxy radical formed upon scavenging a free radical, thus terminating the degradation chain reaction. The presence of the amino group could offer synergistic antioxidant effects.
Experimental Protocol: Evaluation of Antioxidant Activity in Polypropylene
This protocol outlines a method to assess the antioxidant efficacy of this compound in polypropylene (PP).
Materials:
-
Polypropylene (unstabilized powder)
-
This compound
-
Commercial antioxidant (e.g., Irganox 1010) for comparison
-
Internal mixer or twin-screw extruder
-
Compression molding press
-
Oven for accelerated aging
-
Melt flow indexer
-
Tensile tester
Procedure:
-
Dry the polypropylene powder in a vacuum oven.
-
Prepare different formulations by dry blending PP with varying concentrations of this compound (e.g., 0.1, 0.2, 0.5 wt%). Prepare a control sample with no antioxidant and another with a commercial antioxidant.
-
Melt-compound each formulation using an internal mixer or a twin-screw extruder.
-
Compression mold the compounded materials into thin sheets.
-
Perform initial characterization of the samples, including melt flow index (MFI) and tensile properties.
-
Subject the molded sheets to accelerated thermal aging in an oven at a specified temperature (e.g., 150°C).
-
Periodically remove samples from the oven and measure changes in MFI and tensile properties to determine the time to failure (e.g., embrittlement).
Hypothetical Data Presentation:
| Antioxidant | Concentration (wt%) | Time to Embrittlement (hours at 150°C) |
| None (Control) | 0 | 10 |
| This compound | 0.1 | 150 |
| This compound | 0.2 | 250 |
| Commercial Antioxidant | 0.2 | 300 |
Diagram of Antioxidant Mechanism:
Caption: Radical scavenging mechanism of a hindered phenolic antioxidant.
References
Application Notes and Protocols for the Large-Scale Synthesis of 4-Amino-2-isopropyl-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 4-Amino-2-isopropyl-5-methylphenol, a key intermediate in various chemical and pharmaceutical applications. The synthesis is presented as a robust two-step process commencing with the nitrosation of the readily available starting material, thymol (2-isopropyl-5-methylphenol), to yield 4-nitroso-2-isopropyl-5-methylphenol. This intermediate is subsequently reduced to the final product. This application note details the scientific principles, experimental protocols, and data for two common reduction methods: catalytic hydrogenation and chemical reduction with sodium dithionite. The information is intended to facilitate the efficient and scalable production of high-purity this compound.
Introduction
This compound is a substituted aminophenol derivative with significant potential as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. The strategic placement of the amino, hydroxyl, isopropyl, and methyl groups on the aromatic ring makes it a versatile precursor for generating complex molecular architectures. The development of a scalable and cost-effective synthetic route is crucial for its commercial viability. The presented methodology, involving the nitrosation of thymol followed by reduction, represents a common and efficient pathway for the regioselective introduction of an amino group onto a phenol ring.
Synthetic Pathway Overview
The overall synthetic scheme is a two-step process starting from thymol.
Caption: Overall synthetic pathway for this compound.
Step 1: Nitrosation of Thymol
The first step involves the electrophilic substitution of a nitroso group (-NO) at the para position of the hydroxyl group of thymol. This reaction is typically carried out using sodium nitrite in an acidic medium at low temperatures to form the nitrosonium ion (NO⁺) electrophile.
Experimental Protocol: Large-Scale Synthesis of 4-Nitroso-2-isopropyl-5-methylphenol
Materials:
-
Thymol (2-isopropyl-5-methylphenol)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Water (deionized)
-
Ice
Equipment:
-
Large glass-lined reactor with overhead stirring, temperature control (cooling jacket), and addition funnel.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Drying oven.
Procedure:
-
Reaction Setup: Charge the reactor with a solution of thymol (1.0 eq) dissolved in ethanol and water. Cool the mixture to 0-5 °C using the cooling jacket and an ice bath.
-
Nitrosating Agent Preparation: In a separate vessel, prepare a solution of sodium nitrite (1.1 eq) in water.
-
Acidification: Slowly add concentrated sulfuric acid (2.0 eq) to the thymol solution while maintaining the temperature below 5 °C.
-
Nitrosation: Add the sodium nitrite solution dropwise to the acidic thymol solution over a period of 2-3 hours. Maintain vigorous stirring and ensure the temperature does not exceed 5 °C throughout the addition.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC). The reaction is typically complete within 2-4 hours after the addition of sodium nitrite.
-
Isolation: Upon completion, the precipitated product, 4-nitroso-2-isopropyl-5-methylphenol, is isolated by filtration.
-
Washing: Wash the filter cake with cold water to remove any residual acid and salts.
-
Drying: Dry the product under vacuum at a temperature not exceeding 50 °C.
Step 2: Reduction of 4-Nitroso-2-isopropyl-5-methylphenol
The second step is the reduction of the nitroso intermediate to the corresponding amine. This can be achieved through various methods, with catalytic hydrogenation and chemical reduction being the most common for large-scale applications.
Comparative Data of Reduction Methods
| Parameter | Method A: Catalytic Hydrogenation | Method B: Chemical Reduction (Sodium Dithionite) |
| Reducing Agent | Hydrogen gas (H₂) | Sodium Dithionite (Na₂S₂O₄) |
| Catalyst | Palladium on Carbon (Pd/C, typically 5-10%) | None |
| Solvent | Methanol, Ethanol, or Ethyl Acetate | Water, or a biphasic system (e.g., Toluene/Water) |
| Temperature | 25-50 °C | 50-80 °C |
| Pressure | 1-10 bar | Atmospheric |
| Typical Reaction Time | 2-6 hours | 4-8 hours |
| Work-up | Filtration of catalyst, solvent evaporation, crystallization | Phase separation, extraction, crystallization |
| Advantages | High yield, clean reaction, catalyst can be recycled | No specialized high-pressure equipment needed, avoids handling of hydrogen gas |
| Disadvantages | Requires specialized high-pressure reactor, handling of flammable H₂ | Generates sulfur-containing byproducts, potentially lower yields |
Experimental Protocol: Method A - Catalytic Hydrogenation
Materials:
-
4-Nitroso-2-isopropyl-5-methylphenol
-
Palladium on Carbon (5% Pd/C)
-
Methanol
-
Hydrogen Gas (H₂)
Equipment:
-
High-pressure hydrogenation reactor (autoclave).
-
Filtration system for catalyst removal.
-
Crystallization vessel.
Procedure:
-
Reactor Charging: Charge the autoclave with 4-nitroso-2-isopropyl-5-methylphenol (1.0 eq), methanol, and 5% Pd/C catalyst (0.01-0.05 eq by weight).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 5 bar).
-
Reaction: Heat the mixture to 40-50 °C with vigorous stirring. Monitor the hydrogen uptake.
-
Completion: The reaction is complete when hydrogen uptake ceases.
-
Catalyst Removal: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the Pd/C catalyst. The catalyst can be recovered for reuse.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to induce crystallization. Isolate the crystals of this compound by filtration, wash with a minimal amount of cold solvent, and dry under vacuum.
Experimental Protocol: Method B - Chemical Reduction with Sodium Dithionite
Materials:
-
4-Nitroso-2-isopropyl-5-methylphenol
-
Sodium Dithionite (Na₂S₂O₄)
-
Sodium Hydroxide (NaOH)
-
Toluene
-
Water
Equipment:
-
Glass-lined reactor with overhead stirring, heating/cooling capabilities, and a condenser.
-
Separatory funnel or liquid-liquid extraction setup.
-
Crystallization vessel.
Procedure:
-
Reaction Setup: Suspend 4-nitroso-2-isopropyl-5-methylphenol (1.0 eq) in a mixture of toluene and water in the reactor.
-
Reduction: Heat the mixture to 60-70 °C. Prepare a solution of sodium dithionite (2.0-3.0 eq) in water and add it portion-wise to the reaction mixture over 1-2 hours.
-
pH Adjustment: During the addition, maintain the pH of the aqueous phase between 8 and 10 by the controlled addition of a sodium hydroxide solution.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture and separate the organic and aqueous layers.
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Extraction: Extract the aqueous layer with toluene to recover any dissolved product.
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Isolation and Purification: Combine the organic layers, wash with brine, and then concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., toluene/heptane).
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the two-step synthesis.
Safety Considerations
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Nitrosation: The nitrosation reaction can be exothermic and produce nitrogen oxides. It should be performed in a well-ventilated area with careful temperature control.
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Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. This procedure must be conducted in a specialized high-pressure reactor by trained personnel. Proper grounding and bonding of equipment are essential to prevent static discharge.
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Sodium Dithionite: Sodium dithionite is a strong reducing agent and can be a fire hazard if it comes into contact with moisture or combustible materials. It can also release toxic sulfur dioxide gas upon decomposition or in contact with acids.
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General Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment.
Application Notes and Protocols: 4-Amino-2-isopropyl-5-methylphenol in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Amino-2-isopropyl-5-methylphenol, also known as aminothymol, is a substituted phenolic compound that serves as a key intermediate in the synthesis of bioactive molecules. Its chemical structure, featuring an amino group, a hydroxyl group, and an isopropyl-methyl substituted benzene ring, makes it a versatile precursor for various chemical transformations. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of pharmaceuticals, with a primary focus on the production of Thymoquinone, a compound of significant pharmacological interest.
Application: Synthesis of Thymoquinone
Thymoquinone is the major bioactive constituent of the volatile oil of Nigella sativa seeds and has been extensively studied for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] this compound is a crucial precursor in a well-established synthetic route to Thymoquinone.[2]
Synthetic Pathway Overview
The synthesis of Thymoquinone from this compound involves a diazotization reaction followed by a steam distillation process. The amino group of this compound is converted into a diazonium salt, which is then hydrolyzed and oxidized to yield Thymoquinone. This method is noted for its efficiency.[2]
Logical Relationship of the Synthesis Process
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2-isopropyl-5-methylphenol
Welcome to the technical support center for the synthesis of 4-Amino-2-isopropyl-5-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective synthetic route to produce this compound?
A1: The most prevalent and theoretically sound method for synthesizing this compound is a two-step process starting from 2-isopropyl-5-methylphenol, commonly known as thymol. The process involves:
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Nitration of Thymol: Electrophilic nitration of thymol to selectively introduce a nitro group at the para-position to the hydroxyl group, yielding 4-nitro-2-isopropyl-5-methylphenol.
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Reduction of the Nitro Group: Subsequent reduction of the nitro intermediate to the desired amino group, forming this compound.
An alternative, though less commonly detailed, route involves the nitrosation of thymol to form 2-isopropyl-5-methyl-4-nitrosophenol, followed by reduction to the final product.
Q2: What are the critical parameters to control during the nitration of thymol to maximize the yield of the 4-nitro isomer?
A2: Controlling the reaction conditions during the nitration of thymol is crucial for achieving high regioselectivity and yield. Key parameters include:
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Temperature: The reaction is highly exothermic. Maintaining a low temperature, typically between 0-5 °C, is critical to prevent over-nitration and the formation of undesired side products and tars.[1]
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Nitrating Agent: A mixture of nitric acid and a dehydrating agent like sulfuric acid is commonly used. The concentration and ratio of these acids must be carefully controlled. Using dilute nitric acid can also favor mononitration.
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Addition Rate: The nitrating agent should be added slowly and dropwise to the solution of thymol with vigorous stirring to ensure even distribution and to manage the reaction exotherm.[1]
Theoretical studies using Density Functional Theory (DFT) confirm that the C4 position (para to the hydroxyl group) is the most nucleophilic center in thymol, making the formation of the 4-nitro isomer kinetically and thermodynamically favored.
Q3: What are the most effective methods for reducing the nitro group in 4-nitro-2-isopropyl-5-methylphenol?
A3: Catalytic hydrogenation is a highly effective and clean method for the reduction of the nitro group to an amine. Common catalysts include:
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Palladium on carbon (Pd/C)
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Platinum on carbon (Pt/C)
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Raney Nickel
Another common method is using a metal/acid combination, such as iron, tin, or zinc in the presence of an acid like hydrochloric acid.
Q4: How can I purify the final this compound product?
A4: Purification can be challenging due to the potential for oxidation of the aminophenol. Common purification techniques include:
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Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective. It is often performed under an inert atmosphere to prevent oxidation.
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Column Chromatography: For laboratory-scale purifications, silica gel column chromatography can be used to separate the desired product from isomers and other impurities.
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Acid-Base Extraction: The amphoteric nature of aminophenols can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by neutralizing the aqueous solution.
Q5: My final product is discolored. What is the cause and how can I prevent it?
A5: Discoloration of aminophenols, often appearing as a pink, brown, or purplish hue, is typically due to oxidation. The amino and hydroxyl groups on the aromatic ring make the molecule susceptible to oxidation by air, light, and trace metal impurities, leading to the formation of colored quinone-imine or polymeric species.
Prevention:
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Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification and drying.
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Use degassed solvents.
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Store the purified product in a cool, dark place under an inert atmosphere.
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Consider adding a small amount of an antioxidant like sodium sulfite or ascorbic acid during workup and storage.
Troubleshooting Guides
Step 1: Nitration of 2-isopropyl-5-methylphenol (Thymol)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 4-nitro-2-isopropyl-5-methylphenol | - Incomplete reaction: Insufficient reaction time or temperature. - Formation of isomers: Nitration at the ortho position (6-position). - Oxidation/Decomposition: Reaction temperature too high, leading to tar formation.[1] | - Monitor the reaction progress using TLC. If starting material remains, consider extending the reaction time at a controlled low temperature. - Maintain strict temperature control (0-5 °C). Theoretical calculations show a lower activation energy for para-substitution. - Ensure slow, dropwise addition of the nitrating agent with efficient stirring. Use a milder nitrating agent if tarring is severe. |
| Formation of Multiple Products (Isomers and/or Dinitro compounds) | - High reaction temperature: Favors less selective nitration and dinitration. - Concentrated nitrating agent: Stronger nitrating conditions can lead to multiple nitro group additions. | - Strictly maintain the reaction temperature below 5 °C. - Use a more dilute solution of nitric acid. Consider using a two-phase system (e.g., diethyl ether and aqueous nitric acid) to moderate the reaction. |
| Reaction Mixture Turns Dark and Tarry | - Excessive oxidation and polymerization: This is a common issue with highly activated phenols. The reaction temperature is likely too high, or the nitrating agent was added too quickly.[1] | - Immediately cool the reaction mixture. - In future experiments, ensure the reaction is maintained at 0-5 °C throughout the addition of the nitrating agent. Add the nitrating agent very slowly with vigorous stirring. |
Step 2: Reduction of 4-nitro-2-isopropyl-5-methylphenol
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction (Presence of starting material) | - Catalyst deactivation: Impurities in the starting material or solvent can poison the catalyst. - Insufficient catalyst loading or hydrogen pressure: Not enough active sites or hydrogen for the reaction to go to completion. - Poor mixing: Inadequate agitation can lead to poor contact between the substrate, catalyst, and hydrogen. | - Ensure the 4-nitro intermediate is purified before reduction. Use high-purity solvents. - Increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C). Ensure the system is properly pressurized with hydrogen. - Use a stir bar and stir plate that provide vigorous agitation. |
| Formation of Side Products | - Over-reduction: Reduction of the aromatic ring or cleavage of the hydroxyl group. This is more likely under harsh conditions (high temperature and pressure). - Formation of azo or azoxy compounds: Can occur with some reducing agents or if the reaction stalls at an intermediate stage. | - Use milder reaction conditions (lower temperature and pressure). Monitor the reaction closely and stop it once the starting material is consumed. - Ensure complete reduction by using a sufficient amount of reducing agent and allowing adequate reaction time. |
| Difficulty in Isolating the Product | - Product oxidation during workup: Exposure to air can lead to decomposition and discoloration. - Product solubility: The product may be soluble in the reaction solvent, making isolation by filtration difficult. | - Perform the workup under an inert atmosphere. Use degassed solvents and consider adding an antioxidant. - After filtering the catalyst, remove the solvent under reduced pressure. The product can then be purified by crystallization or chromatography. |
Data Presentation
Table 1: Summary of Yields for Analogous Aminophenol Syntheses
Note: Specific yield data for the synthesis of this compound is not widely available in the literature. The following table provides yields for similar, relevant transformations to serve as a benchmark.
| Reaction Step | Starting Material | Product | Reagents/Catalyst | Reported Yield | Reference |
| Nitrosation | m-Cresol | 4-nitroso-3-methylphenol | NaNO₂, HCl | Not specified | --INVALID-LINK-- |
| Reduction | 4-nitroso-3-methylphenol | 4-amino-3-methylphenol | Pd/C, H₂ | 85% | --INVALID-LINK-- |
| Nitration | Phenol | o-nitrophenol | Dilute HNO₃ | 35% | Corning Application Note |
| Nitration | Phenol | p-nitrophenol | Dilute HNO₃ | 12% | Corning Application Note |
| Reduction | p-Nitrophenol | p-Aminophenol | CuO-nanoleaf/γ-Al₂O₃, NaBH₄ | >93% conversion | Bulletin of Chemical Reaction Engineering & Catalysis |
Experimental Protocols
Protocol 1: Synthesis of 4-nitro-2-isopropyl-5-methylphenol (Nitration of Thymol)
This protocol is adapted from standard procedures for the nitration of phenols.
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Dissolution: In a 250 mL round-bottom flask, dissolve 15.0 g (0.1 mol) of 2-isopropyl-5-methylphenol (thymol) in 50 mL of glacial acetic acid.
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Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous magnetic stirring.
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Preparation of Nitrating Mixture: In a separate flask, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid. Cool this mixture in an ice bath.
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Nitration: Add the cold nitrating mixture dropwise to the thymol solution over a period of 30-60 minutes. Ensure the internal temperature of the reaction does not exceed 5 °C.
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Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.
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Quenching: Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A yellow precipitate of 4-nitro-2-isopropyl-5-methylphenol will form.
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Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then dry the product under vacuum.
Protocol 2: Synthesis of this compound (Reduction of Nitro Intermediate)
This protocol is a general procedure for the catalytic hydrogenation of a nitrophenol.
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Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 10.0 g (0.051 mol) of 4-nitro-2-isopropyl-5-methylphenol and 100 mL of ethanol.
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Catalyst Addition: Under an inert atmosphere (e.g., a nitrogen-filled glove bag), carefully add 0.5 g of 10% Palladium on carbon (Pd/C) to the vessel.
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Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize it to 50 psi with hydrogen.
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Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 2-4 hours.
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Workup: Once the hydrogen uptake ceases, carefully vent the excess hydrogen and purge the vessel with nitrogen.
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Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.
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Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.
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Purification: The crude product can be purified by recrystallization from an ethanol/water mixture under a nitrogen atmosphere to yield the final product.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for thymol nitration.
Caption: Troubleshooting logic for nitro group reduction.
References
Technical Support Center: Synthesis of 4-Amino-2-isopropyl-5-methylphenol
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-isopropyl-5-methylphenol. The synthesis of this compound, a valuable intermediate, typically proceeds via a two-step process: the nitration of thymol (2-isopropyl-5-methylphenol) to form 4-nitro-2-isopropyl-5-methylphenol, followed by the reduction of the nitro group to an amine. This guide will address specific issues that may be encountered during these experimental stages.
Troubleshooting Guide: Side Reactions and Mitigation Strategies
The synthesis of this compound can be accompanied by several side reactions that may impact yield and purity. The following table summarizes common issues, their potential causes, and recommended solutions.
| Side Reaction/Issue | Potential Cause(s) | Recommended Solution(s) | Relevant Synthesis Step |
| Formation of Isomeric Nitro-Thymols (e.g., 6-nitro-thymol) | The hydroxyl and isopropyl groups on the thymol ring direct electrophilic substitution to both the ortho and para positions. While the para position (C4) is sterically and electronically favored, some ortho-substitution (C6) can occur. | Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating agent to enhance regioselectivity. Use a milder nitrating agent or a catalyst that favors para-substitution. | Nitration |
| Formation of Di- and Tri-nitrated Thymol | The phenol group is a strong activating group, making the aromatic ring susceptible to multiple nitrations, especially with strong nitrating agents or at elevated temperatures. | Use a stoichiometric amount of the nitrating agent. Maintain a low reaction temperature and monitor the reaction progress closely using TLC. | Nitration |
| Oxidation of Thymol | Strong oxidizing conditions, such as the use of concentrated nitric acid at elevated temperatures, can lead to the formation of undesired oxidation byproducts. | Use a controlled nitrating agent, such as a mixture of nitric acid and sulfuric acid, and maintain a low temperature. | Nitration |
| Incomplete Reduction of the Nitro Group | Insufficient reducing agent, short reaction time, or catalyst deactivation can lead to the presence of the starting nitro compound in the final product. | Use a sufficient excess of the reducing agent (e.g., SnCl₂·2H₂O). Monitor the reaction to completion using TLC. If using catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate. | Reduction |
| Formation of Hydroxylamine, Azo, and Azoxy Byproducts | These are common byproducts in the reduction of nitroarenes, arising from incomplete reduction or side reactions of intermediate species. | Ensure complete reduction by using a sufficient amount of reducing agent and allowing for adequate reaction time. The choice of reducing agent and reaction conditions can also influence the formation of these byproducts. For catalytic hydrogenation, the addition of catalytic amounts of vanadium compounds can help prevent the accumulation of hydroxylamines. | Reduction |
| Product Discoloration (Pink/Brown) | Aminophenols are susceptible to air oxidation, leading to the formation of colored quinone-imine impurities. | Perform the reaction, work-up, and purification under an inert atmosphere (e.g., nitrogen or argon). Store the final product in a dark, cool place. The use of antioxidants during work-up may also be beneficial. | Reduction & Purification |
Synthesis Pathway and Side Reactions
The following diagram illustrates the main synthetic route from thymol to this compound and highlights the potential side reactions.
Caption: Synthesis of this compound and potential side reactions.
Experimental Protocols
Step 1: Nitration of Thymol to 4-Nitro-2-isopropyl-5-methylphenol
Materials:
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Thymol (1.0 eq)
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Ice
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Dichloromethane
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Sodium Sulfate
Procedure:
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In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve thymol in glacial acetic acid.
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Cool the flask in an ice-water bath to 0-5 °C.
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Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.
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Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
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Add the cold nitrating mixture dropwise to the thymol solution over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. A yellow precipitate of 4-nitro-2-isopropyl-5-methylphenol should form.
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Isolate the crude product by vacuum filtration and wash with cold water until the washings are neutral.
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The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
Step 2: Reduction of 4-Nitro-2-isopropyl-5-methylphenol to this compound
Materials:
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4-Nitro-2-isopropyl-5-methylphenol (1.0 eq)
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Stannous Chloride Dihydrate (SnCl₂·2H₂O) (3-5 eq)
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Concentrated Hydrochloric Acid (HCl)
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Ethanol
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Sodium Hydroxide (NaOH) solution (e.g., 10 M)
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Ethyl Acetate
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Brine
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Anhydrous Sodium Sulfate
Procedure:
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In a round-bottom flask, suspend 4-nitro-2-isopropyl-5-methylphenol in ethanol.
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Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the suspension.
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Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours.
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Monitor the reaction progress by TLC until the starting material is completely consumed.
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Cool the reaction mixture to room temperature and then in an ice bath.
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Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.
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Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.
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Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
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The product can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of ethanol and water.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues encountered during the synthesis.
Caption: A troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My final product is a dark brown or pinkish solid. What is the cause and how can I prevent it?
A1: The discoloration of your this compound is likely due to oxidation. Aminophenols are sensitive to air and light, which can lead to the formation of colored quinone-imine type impurities. To minimize this, it is crucial to handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during the work-up, purification, and drying steps. Storing the final product in a dark, cool place, and potentially using an antioxidant during the work-up, can also help maintain its color and stability.
Q2: I am observing multiple spots on my TLC plate after the nitration of thymol. What are they?
A2: The multiple spots likely correspond to the desired 4-nitro-2-isopropyl-5-methylphenol, as well as side products such as the isomeric 6-nitro-thymol and potentially di-nitrated products. The formation of these byproducts is influenced by the reaction conditions. To favor the formation of the desired para-isomer, it is important to maintain a low reaction temperature (0-5 °C) during the addition of the nitrating agent.
Q3: My reduction of the nitro-intermediate is very slow or incomplete. What can I do?
A3: An incomplete or slow reduction can be due to several factors. If you are using a metal-based reducing agent like SnCl₂, ensure that you are using a sufficient excess (typically 3-5 equivalents). Also, confirm that your starting nitro compound is fully dissolved or well-suspended in the reaction solvent. For catalytic hydrogenation, the catalyst may be inactive, or the hydrogen pressure might be too low. Ensure you are using a fresh, active catalyst and adequate hydrogen pressure. Monitoring the reaction by TLC is essential to determine the appropriate reaction time.
Q4: What is a good solvent system for the recrystallization of the final product?
A4: For the purification of this compound, a common technique is recrystallization. A suitable solvent system should dissolve the compound well at elevated temperatures but poorly at room temperature. Toluene or a mixture of ethanol and water are often good starting points for recrystallization of aminophenols. It may be necessary to screen a few different solvents or solvent mixtures to find the optimal conditions for achieving high purity and yield.
Q5: Can I use GC-MS to analyze the product distribution of my thymol nitration reaction?
A5: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent analytical technique to separate and identify the different isomers and byproducts formed during the nitration of thymol. This can provide valuable quantitative data on the regioselectivity of your reaction under different conditions, helping you to optimize the process for higher yields of the desired 4-nitro-2-isopropyl-5-methylphenol.
stability and degradation of 4-Amino-2-isopropyl-5-methylphenol
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 4-Amino-2-isopropyl-5-methylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound is susceptible to degradation through several mechanisms due to its chemical structure, which includes a phenol ring with amino and hydroxyl groups. The primary factors include:
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Oxidation: The aminophenol structure is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of colored degradation products.
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Light (Photodegradation): Exposure to UV or visible light can induce photochemical reactions, leading to degradation.
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Temperature: Elevated temperatures can accelerate the rate of degradation, particularly oxidative and hydrolytic pathways.
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pH: The stability of this compound is likely pH-dependent. Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions.
Q2: I am observing a color change in my sample of this compound. What could be the cause?
A2: A color change, often to a pink, brown, or darker hue, is a common indicator of degradation, particularly oxidation. The formation of quinone-imine or other conjugated systems due to oxidation can result in colored compounds. To minimize this, it is crucial to store the compound in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and protected from light.
Q3: What are the expected degradation products of this compound?
A3: While specific degradation products should be identified through experimental analysis (e.g., LC-MS), based on the structure, potential degradation products could include:
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Oxidation Products: Formation of a quinone-imine by oxidation of the aminophenol. Further oxidation or polymerization can also occur.
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Hydrolysis Products: Under harsh acidic or basic conditions, cleavage of the isopropyl group or other ring modifications could potentially occur, although less common than oxidation.
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: To ensure the long-term stability of this compound, the following storage conditions are recommended:
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Temperature: Store at refrigerated temperatures (2-8 °C).
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Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
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Light: Protect from light by using an amber vial or by storing it in a dark place.
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Container: Use a tightly sealed container to prevent moisture and air exposure.
Troubleshooting Guides
Issue 1: Inconsistent results in bioassays or chemical reactions.
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Possible Cause: Degradation of the this compound stock solution.
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Troubleshooting Steps:
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Prepare Fresh Solutions: Always prepare fresh solutions of this compound before use.
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Check for Color Change: Visually inspect the solution for any color change, which may indicate degradation.
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Analytical Verification: Use a quick analytical check, such as TLC or HPLC, to assess the purity of the stock solution.
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Solvent Purity: Ensure the solvent used for the stock solution is of high purity and free of peroxides (especially for solvents like THF or diethyl ether).
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Issue 2: Appearance of unknown peaks in HPLC chromatograms during analysis.
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Possible Cause: On-column degradation or degradation in the autosampler.
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Troubleshooting Steps:
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Mobile Phase pH: Evaluate the pH of your mobile phase. Extreme pH values can cause degradation of the analyte on the column. Consider using a mobile phase with a pH closer to neutral if the compound shows instability.
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Autosampler Temperature: If the autosampler is at room temperature, consider cooling it to prevent degradation of samples waiting for injection.
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Injection Volume and Concentration: High concentrations of the analyte might be more prone to on-column degradation. Try injecting a more dilute sample.
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Metal Contamination: Ensure the HPLC system and column are free from metal contaminants that could catalyze oxidation.
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Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Outcomes
| Stress Condition | Typical Experimental Parameters | Potential Degradation Products | Expected % Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl at RT or elevated temperature (e.g., 60°C) for 24-48h. | Limited degradation expected, potential for salt formation. | 5-20% |
| Base Hydrolysis | 0.1 M - 1 M NaOH at RT or elevated temperature (e.g., 60°C) for 24-48h. | Potential for oxidation to quinone-imine. | 10-30% |
| Oxidative | 3-30% H₂O₂ at RT for 24-48h. | Quinone-imine and other oxidized species. | 15-50% |
| Thermal | Solid-state at 105°C for 48h or in solution at 60°C for 48h. | Oxidation and other thermal decomposition products. | 5-25% |
| Photolytic | Exposure to UV light (e.g., 254 nm) and visible light (ICH Q1B guidelines). | Phot-oxidized products. | 10-40% |
Note: The "Expected % Degradation" is a general guideline. Actual degradation will depend on the specific experimental conditions and the purity of the starting material. These values should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
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Thermal Degradation: Place a solid sample of the compound in a 105°C oven for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.
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Photodegradation: Expose a solution of the compound to UV light (254 nm) and another to visible light for a defined period (e.g., 24 hours), alongside a control sample protected from light.
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Sample Analysis:
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After the specified time, neutralize the acidic and basic samples.
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Dilute all samples to an appropriate concentration for analysis.
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Analyze the samples using a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water/buffer). Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify degradation products.
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Mandatory Visualization
Technical Support Center: Purification of 4-Amino-2-isopropyl-5-methylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Amino-2-isopropyl-5-methylphenol. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guides
This section provides systematic approaches to resolving common purification problems.
Problem 1: Low Purity After Initial Synthesis
Symptoms:
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The crude product has a dark color (brown or purplish tint).
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Multiple spots are observed on Thin Layer Chromatography (TLC).
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Broad or multiple peaks are present in the initial High-Performance Liquid Chromatography (HPLC) analysis.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Oxidation of the Aminophenol: Aminophenols are susceptible to air oxidation, leading to colored polymeric impurities. | 1. Inert Atmosphere: Handle the crude product and perform purification steps under an inert atmosphere (e.g., nitrogen or argon). 2. Antioxidants: Consider adding a small amount of an antioxidant like sodium bisulfite or sodium dithionite to the reaction workup or purification solvents.[1] 3. Charcoal Treatment: During recrystallization, add activated charcoal to the hot solution to adsorb colored impurities.[2] |
| Residual Starting Materials or Reagents: Incomplete reaction or inefficient workup can leave unreacted starting materials or reagents in the crude product. | 1. Liquid-Liquid Extraction: Perform a thorough aqueous workup to remove acidic or basic reagents.[2] 2. Optimize Reaction Conditions: Re-evaluate the reaction stoichiometry, temperature, and time to ensure complete conversion. |
| Formation of Side-Products: Isomeric impurities or products from side reactions may be present. | 1. Column Chromatography: This is a highly effective method for separating isomers and other closely related impurities.[2] 2. Recrystallization: A carefully selected solvent system can selectively crystallize the desired product, leaving impurities in the mother liquor. |
Problem 2: Difficulty in Recrystallization
Symptoms:
-
The compound "oils out" instead of forming crystals.
-
No crystal formation upon cooling.
-
The resulting crystals are still colored or show low purity.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inappropriate Solvent Choice: The solubility profile of the compound in the chosen solvent is not ideal for recrystallization. | 1. Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene, or mixtures). A good solvent will dissolve the compound when hot but not when cold.[3] 2. Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent and slowly add an "anti-solvent" (in which the compound is insoluble) until turbidity appears. Reheat to clarify and then cool slowly.[4] |
| Supersaturation Not Achieved: The solution is too dilute for crystals to form. | 1. Solvent Evaporation: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[3] |
| Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals or oiling out. | 1. Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[4] |
| Co-crystallization of Impurities: Impurities with similar solubility profiles are crystallizing with the product. | 1. Multiple Recrystallizations: A second or even third recrystallization may be necessary to achieve the desired purity. 2. Alternative Purification Method: If recrystallization is ineffective, consider column chromatography.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in synthesized this compound?
A1: While specific impurities depend on the synthetic route, common impurities in aminophenols can include:
-
Oxidation Products: As an aminophenol, the compound is prone to oxidation, which can form colored, high-molecular-weight polymeric impurities.[5]
-
Isomeric Impurities: Depending on the starting materials and reaction conditions, isomers may be formed.
-
Unreacted Starting Materials: Residual starting materials from an incomplete reaction.
-
Side-Reaction Products: Byproducts from unintended reaction pathways.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of aminophenols.[6] A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a good starting point.[7] Other useful techniques include:
-
Thin Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for developing solvent systems for column chromatography.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the purified compound and identify any major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential impurities.
Q3: My HPLC chromatogram for the purified product shows significant peak tailing. What could be the cause and how can I fix it?
A3: Peak tailing in HPLC of aminophenols is often caused by the interaction of the basic amino group with residual acidic silanol groups on the silica-based column packing.[8]
Troubleshooting HPLC Peak Tailing:
| Potential Cause | Suggested Solution |
| Secondary Interactions with Silanols: The basic amine interacts with acidic silanol groups on the column. | 1. Lower Mobile Phase pH: Adjust the aqueous component of the mobile phase to a pH between 2.5 and 3.5 using an additive like formic acid or phosphoric acid to protonate the amine and reduce interaction.[7] 2. Use a Base-Deactivated Column: Employ a column that has been end-capped to minimize the number of free silanol groups.[7] |
| Column Overload: Injecting too much sample can lead to peak distortion. | 1. Dilute the Sample: Reduce the concentration of the sample being injected.[9] |
| Contamination: The column or guard column may be contaminated. | 1. Flush the Column: Flush the column with a strong solvent.[10] 2. Replace Guard Column: If a guard column is being used, replace it.[10] |
Q4: What are the recommended storage conditions for purified this compound?
A4: To prevent degradation, particularly oxidation, the purified compound should be stored in a cool, dark place under an inert atmosphere (e.g., in a sealed container backfilled with nitrogen or argon).[5]
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This protocol provides a general guideline for the recrystallization of this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid. It is crucial to use the smallest volume of solvent necessary to achieve dissolution at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (turbid).
-
Re-dissolution: Reheat the solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.[4]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography on Silica Gel
This protocol is for the purification of this compound using column chromatography.
-
TLC Analysis: Determine a suitable mobile phase for separation using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The desired product should have an Rf value of approximately 0.2-0.4. Due to the basic nature of the amine, consider adding 0.5% triethylamine to the solvent system to reduce peak tailing on the silica gel.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles or cracks. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column. Add another thin layer of sand.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting guide for addressing HPLC peak tailing.
References
- 1. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Optimizing Aminophenol Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of aminophenols. The content is designed to address specific issues that may arise during experimentation, with a focus on optimizing reaction conditions and mitigating common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for synthesizing p-aminophenol?
A1: The two primary industrial routes for p-aminophenol (PAP) synthesis are the catalytic hydrogenation of nitrobenzene and the reduction of p-nitrophenol.[1] The catalytic hydrogenation of nitrobenzene is often preferred as it is considered a more environmentally friendly and economical "one-pot" method.[1] This process involves the reduction of nitrobenzene to a phenylhydroxylamine intermediate, which then undergoes an acid-catalyzed rearrangement (the Bamberger rearrangement) to form p-aminophenol.[1][2] Another common method involves the reduction of p-nitrophenol, for example, using iron in an acidic medium or through catalytic hydrogenation.[1][3]
Q2: What are the primary side products I should be aware of during the synthesis of p-aminophenol from nitrobenzene?
A2: The most significant side product is aniline, which forms from the further hydrogenation of the phenylhydroxylamine intermediate.[1][4][5] Another common impurity, particularly in technical-grade products, is 4,4'-diaminodiphenyl ether.[1][4] Additionally, aminophenols are highly susceptible to oxidation, which can lead to the formation of colored polymeric quinoid structures, especially upon exposure to air.[1]
Q3: How can I detect and quantify the main impurities in my aminophenol product?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining impurities in aminophenol synthesis.[1] For analyzing p-aminophenol, a typical mobile phase might consist of a buffered methanol-water solution with UV detection around 231 nm.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for identifying and quantifying impurities.[1]
Q4: My final aminophenol product is discolored. What is the likely cause and how can I prevent it?
A4: Discoloration in aminophenols is almost always due to oxidation.[1] 2-aminophenol and 4-aminophenol are particularly sensitive to air and light, which causes them to oxidize into colored polymeric products like quinoid structures.[1][6] To prevent this, it is crucial to handle the product under an inert atmosphere (e.g., nitrogen or argon), especially during purification and drying.[6] Storing the final product in a cool, dark place and using antioxidants, such as sodium bisulfite, during work-up can also help maintain its stability.[4][5]
Q5: How can reaction conditions be modified to favor a specific isomer (ortho, meta, para)?
A5: Modifying reaction conditions is a key strategy for controlling regioselectivity.[7]
-
Solvent: The polarity of the solvent can influence the reaction pathway. For example, in the nitration of phenol, acetone has been found to favor the para isomer.[7]
-
Temperature: Temperature affects the kinetic versus thermodynamic control of a reaction, with lower temperatures often increasing selectivity.[7]
-
Catalyst: The choice of catalyst can dramatically alter the isomeric ratio. For instance, in the gas-phase synthesis of p-aminophenol from nitrobenzene, Pt supported on H-ZSM-5 zeolite was shown to be highly selective.[7]
-
Protecting/Directing Groups: For complex syntheses, protecting the hydroxyl or amino groups can prevent side reactions and influence regioselectivity. Removable directing groups can be used to achieve substitution at positions not typically favored, such as specific ortho-functionalization.[7]
Troubleshooting Guides
This section addresses specific problems that may be encountered during aminophenol synthesis.
Problem 1: Low Yield of p-Aminophenol from Nitrobenzene Hydrogenation
| Potential Cause | Recommended Solution | Explanation |
| Suboptimal Temperature | Maintain the reaction temperature around 70°C. | Temperatures that are too high (>80-90°C) can favor the further hydrogenation of the phenylhydroxylamine intermediate to the aniline byproduct, reducing the yield of p-aminophenol.[1][2] Conversely, low temperatures can result in incomplete reaction.[2] |
| Incorrect Acid Concentration | Use an optimal sulfuric acid concentration, for example, ~1.5 M. | The acid concentration is critical for catalyzing the Bamberger rearrangement. If the concentration is too low, the rearrangement will be slow, allowing more time for the formation of aniline.[1][2] |
| Excessively High Hydrogen Pressure | Optimize the hydrogen pressure. | While sufficient hydrogen pressure is necessary for the initial reduction, excessively high pressure can promote the over-reduction to aniline.[1] This parameter must be carefully balanced with temperature and catalyst loading.[1] |
| Suboptimal Reaction Time | Monitor the reaction to determine the point of maximum conversion. | For the synthesis from nitrobenzene, reaction times of up to 150 minutes have been shown to increase yield.[5][8] It's crucial to find the optimal time before byproduct formation significantly increases. |
| Catalyst Deactivation/Loading | Ensure catalyst activity and optimize loading. | The catalyst can be poisoned by impurities in the starting materials. An increase in catalyst loading can increase the conversion of nitrobenzene but may decrease the selectivity towards p-aminophenol by promoting aniline formation.[9] |
Problem 2: High Levels of Aniline Impurity
Data Presentation: Optimizing p-Aminophenol Synthesis
The following tables summarize quantitative data for the synthesis of p-aminophenol from nitrobenzene, highlighting the impact of key reaction parameters on product yield.
Table 1: Effect of Reaction Temperature on p-Aminophenol Yield Conditions: Sulfuric Acid Concentration: 1.5 M, Reaction Time: 2 hours.
| Temperature (°C) | p-Aminophenol Yield (%) |
| 60 | 46.58 |
| 70 | 48.04 |
| 80 | 45.56 |
| 90 | 43.87 |
| Data sourced from Rasayan Journal of Chemistry.[2] |
Table 2: Effect of Reaction Time on p-Aminophenol Yield Conditions: Temperature: 70°C, Sulfuric Acid Concentration: 1.5 M.
| Reaction Time (minutes) | p-Aminophenol Yield (%) |
| 60 | 36.20 |
| 90 | 45.56 |
| 120 | 48.04 |
| 150 | 50.52 |
| Data sourced from ResearchGate, citing Rasayan Journal of Chemistry.[8] |
Table 3: Validated Optimal Conditions for p-Aminophenol Synthesis
| Parameter | Optimal Value |
| Reaction Temperature | 70°C |
| H₂SO₄ Concentration | 1.5 M |
| Reaction Time | 150 minutes |
| Validated Yield | ~46.60% |
| Validated Purity | ~80.00% |
| Data sourced from Rasayan Journal of Chemistry.[2][8] |
Experimental Protocols
Protocol 1: Synthesis of p-Aminophenol from Nitrobenzene via Catalytic Hydrogenation
This protocol is a representative example based on common laboratory procedures for the "one-pot" synthesis involving catalytic hydrogenation and Bamberger rearrangement.[1][2]
Materials:
-
Nitrobenzene
-
Platinum on Carbon Catalyst (Pt/C)
-
Sulfuric Acid (H₂SO₄)
-
Aqueous Ammonia (NH₄OH)
-
Toluene
-
Activated Carbon
-
Hydrogen Gas (H₂)
-
Nitrogen Gas (N₂)
Procedure:
-
Reactor Setup: In a suitable pressure reactor, add the Pt/C catalyst and a dilute solution of sulfuric acid (e.g., 1.5 M).
-
Inerting: Seal the reactor and purge it first with nitrogen, followed by hydrogen, to remove all oxygen.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 400 psig). Begin vigorous stirring and heat the reactor to the target temperature (e.g., 70-80°C). Add nitrobenzene to the mixture. Monitor the reaction progress by observing the hydrogen uptake.
-
Completion and Cooldown: Once hydrogen uptake ceases, the reaction is complete. Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the solid Pt/C catalyst.
-
Purification - Extraction: Transfer the filtrate to a separatory funnel. The residue may be extracted with a solvent like toluene to remove aniline and other organic impurities.[2][4] Adjusting the pH to 4.0-5.0 before extraction can improve the selective removal of 4,4'-diaminodiphenyl ether.[4][10]
-
Purification - Adsorption: The aqueous layer can be treated with activated carbon to remove colored impurities.[2]
-
Crystallization: Transfer the purified aqueous layer to a beaker and cool it in an ice bath. Slowly add aqueous ammonia with stirring to neutralize the sulfuric acid and precipitate the p-aminophenol. The optimal pH for precipitation is around 7-8.[1][11]
-
Isolation and Drying: Collect the solid p-aminophenol by vacuum filtration, wash it with cold deionized water, and dry it under vacuum at ~60°C.[2]
Protocol 2: Purification of Crude p-Aminophenol
This protocol focuses on removing key impurities like aniline and 4,4'-diaminodiphenyl ether.
Procedure:
-
Dissolution: Prepare an aqueous solution of the crude p-aminophenol.
-
pH Adjustment: Using a base like ammonia, carefully adjust the pH of the solution to between 4.0 and 5.0.[4][12] This keeps the p-aminophenol protonated and soluble in the aqueous phase while converting impurities like aniline and 4,4'-diaminodiphenyl ether into their free base forms.
-
Solvent Extraction: Extract the aqueous solution with an organic solvent. A mixture of aniline and toluene can be used to selectively extract 4,4'-diaminodiphenyl ether.[4][10] Toluene alone can be used to remove residual aniline.[4] Perform the extraction at an elevated temperature (e.g., 75-85°C) to improve efficiency.[12]
-
Phase Separation: Separate the aqueous phase, which now contains the purified p-aminophenol, from the organic phase containing the impurities.
-
Precipitation: Cool the aqueous phase and adjust the pH to 7-8 with a base (e.g., aqueous ammonia) to precipitate the purified p-aminophenol.[1]
-
Isolation: Collect the crystals by filtration, wash with a cold antioxidant solution (e.g., sodium bisulfite solution) to prevent oxidation, and then with cold deionized water.[4]
-
Drying: Dry the purified p-aminophenol product under vacuum.
Reaction Pathway Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Page loading... [guidechem.com]
- 4. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 12. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
Technical Support Center: 4-Amino-2-isopropyl-5-methylphenol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-isopropyl-5-methylphenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses three primary reactive sites:
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The Amino Group (-NH₂): This is a nucleophilic site and can undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization.
-
The Phenolic Hydroxyl Group (-OH): This group is acidic and, upon deprotonation to a phenoxide, becomes a strong nucleophile, readily participating in reactions like O-alkylation and esterification.
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The Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating amino and hydroxyl groups. The isopropyl and methyl groups also contribute to this activation. Substituents will direct incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl and amino groups.
Q2: How do the isopropyl and methyl substituents affect the reactivity of the molecule?
A2: The isopropyl and methyl groups have two main effects:
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Electronic Effect: Both are electron-donating groups through induction and hyperconjugation. This increases the electron density of the aromatic ring, making it more reactive towards electrophilic attack than unsubstituted aminophenol.
-
Steric Effect: The bulky isopropyl group, in particular, can hinder reactions at the adjacent hydroxyl group (O-alkylation) and the ortho position on the ring. This steric hindrance can influence regioselectivity and reaction rates.
Q3: My this compound sample is discolored. What is the cause and how can I prevent it?
A3: Discoloration (often to a pink or brownish hue) is typically due to the oxidation of the aminophenol. Aminophenols, especially with activating groups, are susceptible to air and light-induced oxidation, leading to the formation of colored quinone-imine or polymeric products.
Prevention Strategies:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Store in an amber-colored vial or a container protected from light.
-
Low Temperature: Store at low temperatures to slow down the rate of oxidation.
-
Antioxidants: For long-term storage of solutions, the addition of a small amount of an antioxidant like sodium bisulfite can be beneficial.
Troubleshooting Guides for Common Reactions
N-Alkylation / N-Acylation
Problem: Low yield of the desired N-substituted product.
| Potential Cause | Troubleshooting Solution |
| Low Nucleophilicity of the Amino Group | While the amino group is nucleophilic, its reactivity can be reduced by protonation if acidic conditions are present. Ensure the reaction is run under neutral or basic conditions. The addition of a non-nucleophilic base can help. |
| Steric Hindrance | The flanking isopropyl and methyl groups might slightly hinder the approach of bulky alkylating or acylating agents. If possible, use a less sterically hindered reagent. Increasing the reaction temperature or using a more reactive electrophile (e.g., an alkyl iodide instead of a chloride) can also improve yields. |
| Competing O-Alkylation/O-Acylation | The hydroxyl group can also react, especially under basic conditions. To favor N-substitution, consider protecting the hydroxyl group first (e.g., as a silyl ether). Alternatively, using milder, more selective N-acylation conditions (e.g., acetic anhydride in a neutral solvent) can minimize O-acylation. |
| Over-alkylation | The N-alkylated product can sometimes be more nucleophilic than the starting material, leading to dialkylation. Use a stoichiometric amount of the alkylating agent or a slight excess of the aminophenol. Slow, controlled addition of the alkylating agent can also help. |
Experimental Protocol: General Procedure for N-Acetylation
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with a mild acid (e.g., dilute HCl) to remove excess base, followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Workflow for Troubleshooting N-Alkylation/N-Acylation
O-Alkylation (Williamson Ether Synthesis)
Problem: Low yield of the desired ether product.
| Potential Cause | Troubleshooting Solution |
| Incomplete Deprotonation | The phenolic proton needs to be removed to form the more nucleophilic phenoxide. Ensure a sufficiently strong and dry base is used (e.g., NaH, K₂CO₃). The completeness of deprotonation can be crucial. |
| Steric Hindrance | The isopropyl group ortho to the hydroxyl group can significantly hinder the approach of the alkylating agent. This is a major challenge for this specific substrate. Using smaller alkylating agents (e.g., methyl iodide) will be more successful than larger ones (e.g., isopropyl bromide). For bulkier groups, consider alternative ether synthesis methods. |
| Competing N-Alkylation | Under basic conditions, the amino group can also be deprotonated and act as a nucleophile. To ensure O-selectivity, the amino group should be protected prior to the reaction (e.g., as an acetamide). |
| C-Alkylation of the Ring | The phenoxide ion is an ambident nucleophile and can undergo alkylation on the aromatic ring. This is generally less favored than O-alkylation but can occur. Using polar aprotic solvents (e.g., DMF, DMSO) typically favors O-alkylation. |
Experimental Protocol: General Procedure for O-Methylation
-
Protect the amino group of this compound (e.g., by acetylation).
-
Dissolve the N-protected aminophenol (1 equivalent) in a dry, polar aprotic solvent (e.g., DMF or acetone).
-
Add a suitable base (e.g., anhydrous potassium carbonate, 2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise.
-
Heat the reaction mixture (e.g., to 50-60 °C) and monitor by TLC until the starting material is consumed.
-
Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and then deprotect the amino group if necessary.
-
Purify the final product by column chromatography or recrystallization.
Decision Pathway for O-Alkylation
Electrophilic Aromatic Substitution (e.g., Bromination, Nitration)
Problem: Formation of multiple products and/or low yield of the desired regioisomer.
| Potential Cause | Troubleshooting Solution |
| Over-activation of the Ring | The combined electron-donating effects of the -OH, -NH₂, isopropyl, and methyl groups make the ring highly activated, which can lead to polysubstitution and oxidation by the electrophilic reagent (especially with nitrating agents). |
| Lack of Regiocontrol | While the directing effects of the substituents are predictable (ortho/para), multiple activated positions can lead to a mixture of isomers. The primary positions for substitution will be ortho to the amino group and ortho to the hydroxyl group (meta to the amino group). Steric hindrance from the isopropyl group will likely disfavor substitution at the position between the hydroxyl and isopropyl groups. |
| Oxidation of the Starting Material | Strong electrophilic reagents, particularly oxidizing acids like nitric acid, can oxidize the aminophenol, leading to tarry byproducts and low yields. |
Strategies for Controlled Electrophilic Aromatic Substitution:
-
Protecting/Deactivating Groups: To control the high reactivity, the amino group can be acylated (e.g., to an acetamide). The acetamido group is still an ortho, para-director but is less activating than the amino group. This will also protect the amino group from oxidation.
-
Milder Reagents and Conditions: Use milder electrophilic reagents and lower reaction temperatures. For bromination, using N-bromosuccinimide (NBS) instead of Br₂ can offer better control. For nitration, using dilute nitric acid at low temperatures is crucial.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Experiment with different solvents to optimize for the desired isomer.
Expected Regioselectivity of Electrophilic Aromatic Substitution
Technical Support Center: 4-Amino-2-isopropyl-5-methylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-isopropyl-5-methylphenol. The information is presented in a question-and-answer format to directly address common issues related to impurities that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: The most common impurities typically arise from the synthetic route used for its preparation. The widely accepted synthesis involves the nitrosation of 2-isopropyl-5-methylphenol (thymol), followed by a reduction of the resulting nitroso compound. Therefore, the primary impurities include:
-
Unreacted Starting Material: 2-isopropyl-5-methylphenol (Thymol)
-
Intermediate: 4-nitroso-2-isopropyl-5-methylphenol
-
Isomeric Impurities: Positional isomers such as 2-Amino-6-isopropyl-3-methylphenol.
-
Oxidation Products: Quinone-imine type structures, which can form upon exposure to air and light.[1]
Q2: My batch of this compound has a pinkish or brownish hue. What is the likely cause?
A2: Discoloration in aminophenols is commonly due to the formation of oxidation products.[1] The amino and hydroxyl groups on the aromatic ring make the compound susceptible to oxidation, especially when exposed to air, light, or trace metal impurities. The resulting quinone-imine or polymeric structures are often highly colored.
Q3: I am observing an unexpected peak in my HPLC analysis. How can I identify it?
A3: An unexpected peak could be one of the common impurities mentioned in Q1. To identify it, you can:
-
Run standards: Inject standards of the likely impurities (thymol, and if available, the nitroso intermediate and isomers) to compare retention times.
-
LC-MS analysis: If standards are unavailable, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity, which can help in its identification.
-
Forced degradation studies: Subjecting a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products and see if any match the retention time of your unknown peak.
Q4: Can residual starting material (thymol) interfere with my downstream reactions?
A4: Yes, the presence of unreacted thymol can be problematic. The phenolic hydroxyl group of thymol can undergo similar reactions as the target molecule, leading to the formation of undesired by-products in your subsequent synthetic steps. This can complicate purification and reduce the overall yield of your desired product.
Troubleshooting Guides
Issue 1: High Levels of Unreacted 2-isopropyl-5-methylphenol (Thymol) Detected
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Problem: Your analysis shows a significant peak corresponding to thymol.
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Potential Cause: Incomplete nitrosation or inefficient purification of the final product.
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Solution:
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Review the synthesis: Ensure that the stoichiometry of the nitrosating agent and the reaction time for the nitrosation step were adequate.
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Purification: Recrystallization is a common method for purifying aminophenols. The choice of solvent is critical. Consider a solvent system where the solubility of this compound and thymol are significantly different.
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Chromatographic Purification: For laboratory-scale preparations, flash column chromatography can be an effective method to remove unreacted thymol.
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Issue 2: Presence of the 4-nitroso-2-isopropyl-5-methylphenol Intermediate
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Problem: A peak corresponding to the nitroso intermediate is observed in your analysis.
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Potential Cause: Incomplete reduction of the nitroso group.
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Solution:
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Check Reduction Conditions: Verify the activity of the reducing agent (e.g., catalytic hydrogenation catalyst, sodium dithionite). Ensure sufficient reaction time and appropriate temperature and pressure for the reduction step.
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Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or a rapid HPLC method to monitor the disappearance of the nitroso intermediate before quenching the reaction.
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Impurity Data
While specific quantitative data for impurities in this compound is not extensively published and can vary between batches, the following table provides a qualitative summary of likely impurities and their potential levels.
| Impurity Name | Chemical Structure | Likely Level | Potential Origin |
| 2-isopropyl-5-methylphenol (Thymol) | C₁₀H₁₄O | Minor | Unreacted starting material |
| 4-nitroso-2-isopropyl-5-methylphenol | C₁₀H₁₃NO₂ | Trace to Minor | Incomplete reduction of the intermediate |
| 2-Amino-6-isopropyl-3-methylphenol | C₁₀H₁₅NO | Trace | Isomeric by-product from nitrosation |
| Oxidation Products (e.g., Quinone-imines) | Varied | Trace | Exposure to air and light |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
This method is a general guideline for the separation and quantification of this compound and its potential impurities. Method validation and optimization are recommended for specific applications.
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Instrumentation: A High-Performance Liquid Chromatograph with a UV-Vis detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase:
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A: 0.1% Phosphoric acid in Water
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B: Acetonitrile
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Gradient Elution:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection Wavelength: 280 nm
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Injection Volume: 10 µL
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Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% phosphoric acid) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
GC-MS Method for Identification of Volatile Impurities
This method is suitable for the identification of volatile and semi-volatile impurities, particularly the starting material, thymol.
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Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
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Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Oven Temperature Program:
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Initial temperature: 80 °C, hold for 2 minutes.
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Ramp to 280 °C at 15 °C/min.
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Hold at 280 °C for 5 minutes.
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Injector Temperature: 250 °C
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Injection Mode: Split (e.g., 20:1)
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Injection Volume: 1 µL
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MS Transfer Line Temperature: 280 °C
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Ion Source Temperature: 230 °C
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-400
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Sample Preparation: Dissolve the sample in a suitable solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL. Derivatization with a silylating agent may be required for better peak shape of the polar analytes.
Visualizations
Caption: Synthetic pathway and origin of common impurities.
References
Technical Support Center: 4-Amino-2-isopropyl-5-methylphenol hydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and potential applications of 4-Amino-2-isopropyl-5-methylphenol hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound hydrochloride?
This compound hydrochloride is a chemical compound with the molecular formula C₁₀H₁₆ClNO. It belongs to the class of aminophenols, which are organic compounds containing both amino and hydroxyl functional groups attached to a benzene ring. These compounds are of interest in drug discovery and organic synthesis due to their versatile reactivity and potential biological activities.
2. What are the general safety precautions for handling this compound?
This compound is classified as harmful if swallowed and causes severe skin burns and eye damage. It is also toxic to aquatic life with long-lasting effects.[1] Therefore, it is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area.
3. What personal protective equipment (PPE) should I use?
To ensure safety, the following PPE is recommended:
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Eye/Face Protection: Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.
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Skin Protection: Chemical-resistant gloves (e.g., neoprene), a lab coat, and protective boots.
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Respiratory Protection: A dust respirator is required when handling the solid form to prevent inhalation of dust particles.
4. How should I store this compound hydrochloride?
The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[2] It should be kept away from incompatible materials such as strong oxidizing agents and acids.[3] For long-term storage, some suppliers recommend refrigeration (2-8°C), while others state room temperature is adequate. It is best to consult the supplier's specific recommendations.
5. How should I dispose of this compound and its waste?
Disposal of this compound hydrochloride and its containers must be done in accordance with local, state, and federal regulations. It should be disposed of as hazardous waste. Contact a licensed professional waste disposal service.[4]
Troubleshooting Guides
Handling and Storage Issues
This section addresses common problems that may arise during the handling and storage of this compound hydrochloride.
Problem: The compound has changed color.
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Possible Cause: Exposure to air, light, or contaminants can cause degradation or oxidation of the compound. Phenolic compounds are particularly susceptible to oxidation, which can lead to a change in color.
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Solution:
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Always store the compound in a tightly sealed, opaque container to protect it from light and air.
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If the compound is stored under an inert atmosphere (e.g., argon or nitrogen), ensure the seal of the container is intact.
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If you suspect contamination, it is best to use a fresh batch of the compound for your experiments to ensure the integrity of your results.
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Problem: The compound does not dissolve as expected.
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Possible Cause: The solubility of this compound hydrochloride can be affected by the solvent, temperature, and pH.
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Solution:
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Temperature: Gently warming the solution may aid in dissolution. However, be cautious as excessive heat can cause degradation.
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pH Adjustment: The hydrochloride salt is acidic. Adjusting the pH of the solution may alter its solubility.
Problem: Inconsistent experimental results.
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Possible Cause: Inconsistent results can stem from improper handling, storage, or the use of a degraded compound.
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Solution:
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Standardize Procedures: Ensure that all handling and weighing of the compound are done in a consistent and controlled environment (e.g., a glove box for air-sensitive applications).
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Fresh Solutions: Prepare fresh solutions for each experiment, as the stability of the compound in solution is not well-documented.
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Purity Check: If you suspect the purity of your compound, consider having it analyzed (e.g., by HPLC or NMR) to confirm its identity and purity.
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Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₆ClNO |
| Molecular Weight | 200.69 g/mol |
| Appearance | Cream to pink or yellow to brown crystals or powder |
| Purity (Assay) | ≥96.0 to ≤104.0% (Titration ex Chloride) |
Table 2: Recommended Storage Conditions
| Condition | Recommendation |
| Temperature | Store in a cool place. Some sources recommend refrigeration (2-8°C). |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible. |
| Container | Tightly sealed, opaque container. |
| Incompatible Materials | Strong oxidizing agents, acids. |
Experimental Protocols & Methodologies
General Approach for Investigating Biological Activity:
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Solubilization: Determine the optimal solvent for your experimental system (e.g., DMSO for cell-based assays, followed by dilution in media).
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Preliminary Screening: Screen the compound for various biological activities based on the known properties of similar aminophenol derivatives, such as:
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Antioxidant activity (e.g., DPPH assay).
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Antimicrobial activity (e.g., MIC assay against a panel of bacteria and fungi).
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Cytotoxicity (e.g., MTT assay against various cancer cell lines).
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-
Mechanism of Action Studies: If a significant biological activity is observed, further studies can be conducted to elucidate the mechanism of action. For example, if the compound shows anticancer activity, downstream signaling pathways could be investigated using techniques like Western blotting or reporter assays.
Visualizations
Caption: Troubleshooting workflow for common issues.
Caption: General workflow for investigating biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Separation of 4-Amino-2-isopropyl-5-methylphenol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving separation issues encountered with 4-Amino-2-isopropyl-5-methylphenol isomers. The following information is based on established chromatographic principles for separating closely related isomers.
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of Isomers
Poor resolution is the most common challenge in separating structurally similar isomers. The following steps provide a systematic approach to improving the separation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor isomer resolution.
Potential Solutions & Methodologies
| Parameter | Recommendation | Rationale |
| Stationary Phase | Screen columns with different selectivities (e.g., C18, Phenyl-Hexyl, Cyano, Chiral phases). For isomeric phenols, phases that offer pi-pi interactions or shape selectivity can be beneficial. | Isomers have very similar hydrophobicity, so a standard C18 column may not provide sufficient selectivity. Alternative stationary phases can exploit subtle differences in the isomers' structure and polarity. |
| Mobile Phase | Organic Modifier: Test different organic solvents (e.g., Acetonitrile vs. Methanol). Their different dipole moments and hydrogen bonding capabilities can alter selectivity. pH: Adjust the mobile phase pH. Since the target molecule has an amino group (basic) and a hydroxyl group (acidic), its ionization state is pH-dependent. Running the mobile phase at a pH that keeps one or both groups in a consistent ionic state can improve peak shape and resolution. A pH around 4-5 or 8-9 could be a good starting point. Additives: Consider adding ion-pairing reagents if the isomers have ionizable groups. | Modifying the mobile phase is often the most effective way to influence the interactions between the analytes and the stationary phase, thereby affecting selectivity. |
| Temperature | Vary the column temperature (e.g., in 5°C increments from 25°C to 45°C). | Temperature affects mobile phase viscosity and mass transfer kinetics. In some cases, lower temperatures can enhance selectivity, while higher temperatures can improve efficiency. |
| Flow Rate | Decrease the flow rate. | Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time. |
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended HPLC conditions for separating this compound isomers?
A1: For initial method development, a good starting point would be a reversed-phase HPLC method.
Suggested Starting Protocol: Reversed-Phase HPLC
Caption: Initial HPLC method development workflow.
Initial HPLC Parameters
| Parameter | Suggested Value |
| Column | C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a shallow gradient (e.g., 20-50% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Detection | UV at 280 nm |
Q2: My peaks are tailing. How can I improve the peak shape?
A2: Peak tailing for amino-containing compounds is often due to secondary interactions with residual silanols on the silica-based stationary phase.
Troubleshooting Peak Tailing
| Potential Cause | Recommended Solution |
| Silanol Interactions | - Use a base-deactivated column: Modern columns are often end-capped to minimize silanol interactions. - Lower the mobile phase pH: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) will protonate the silanols and reduce their interaction with the basic amino group of the analyte. - Add a competing base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to saturate the active sites on the stationary phase. |
| Column Overload | - Reduce sample concentration: Inject a more dilute sample to ensure you are not exceeding the column's loading capacity. |
| Extra-column Dead Volume | - Check fittings and tubing: Ensure all connections are secure and use tubing with the smallest possible internal diameter. |
Q3: Should I consider other chromatographic techniques besides reversed-phase HPLC?
A3: Yes, if reversed-phase HPLC does not provide adequate separation, other techniques can be explored.
Alternative Chromatographic Techniques
| Technique | Principle and Application |
| Normal-Phase HPLC | Separates compounds based on polarity using a polar stationary phase (e.g., silica, cyano) and a non-polar mobile phase (e.g., hexane, heptane). This can be effective for isomers with different polar functional group orientations. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | A variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water. It is well-suited for polar compounds. |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO2 as the primary mobile phase. SFC can offer different selectivity compared to HPLC and is often successful in separating isomers. |
| Gas Chromatography (GC) | If the isomers are volatile and thermally stable, GC can be an excellent option. Derivatization of the amino and hydroxyl groups may be necessary to improve volatility and peak shape. A polar capillary column would be a good starting point. |
Q4: How can I confirm the identity of each separated isomer peak?
A4: Chromatographic separation alone does not confirm the identity of the isomers. You will need to use a mass-selective detector or collect fractions for analysis by other spectroscopic methods.
Peak Identification Workflow
Caption: Workflow for the confirmation of isomer identity.
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Liquid Chromatography-Mass Spectrometry (LC-MS): An MS detector can provide mass-to-charge ratio information, confirming that the separated peaks have the same molecular weight, as expected for isomers. Fragmentation patterns may also help in differentiation.
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Fraction Collection and NMR: If the separation is performed on a preparative or semi-preparative scale, fractions of each peak can be collected and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.
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Reference Standards: The most straightforward method is to inject authentic reference standards of each isomer and compare their retention times with the peaks in your sample.
Technical Support Center: Synthesis of 4-Amino-2-isopropyl-5-methylphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-2-isopropyl-5-methylphenol.
Catalyst Selection and Performance
The synthesis of this compound, an important intermediate in pharmaceutical development, is typically achieved through the reduction of a suitable precursor, most commonly 2-isopropyl-5-methyl-4-nitrophenol or 2-isopropyl-5-methyl-4-nitrosophenol. The choice of catalyst is a critical factor influencing the reaction's efficiency, yield, and purity of the final product. The most effective and commonly employed catalysts for this transformation are Raney Nickel and Palladium on Carbon (Pd/C).
Below is a summary of typical performance data for these catalysts in the reduction of substituted nitrophenols, which can serve as a guide for catalyst selection in the synthesis of this compound.
| Catalyst | Precursor | Typical Yield (%) | Reaction Time | Key Advantages |
| Raney Nickel | 2-isopropyl-5-methyl-4-nitrophenol | 85-95 | 0.5 - 2 hours | High activity, cost-effective |
| Palladium on Carbon (Pd/C) | 2-isopropyl-5-methyl-4-nitrosophenol | >90 | 2 - 8 hours | High selectivity, mild reaction conditions |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using Raney Nickel and Palladium on Carbon are provided below.
Protocol 1: Reduction of 2-isopropyl-5-methyl-4-nitrophenol using Raney Nickel
This protocol outlines the procedure for the catalytic hydrogenation of 2-isopropyl-5-methyl-4-nitrophenol to this compound using Raney Nickel as the catalyst.
Materials:
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2-isopropyl-5-methyl-4-nitrophenol
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Raney Nickel (activated)
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Methanol
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Formic acid (88-95%)
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Diatomaceous earth (e.g., Celite®)
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Anhydrous sodium sulfate
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Suitable reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
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Filtration apparatus
Procedure:
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Reaction Setup: In a clean, dry reaction vessel, suspend 2-isopropyl-5-methyl-4-nitrophenol (1.0 eq.) in methanol.
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Catalyst Addition: Carefully add a slurry of activated Raney Nickel (approximately 5-10 wt% of the nitrophenol) to the reaction mixture.
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Hydrogen Source: While stirring vigorously, slowly add formic acid (2.0-3.0 eq.) to the suspension. Caution: The reaction can be exothermic.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 30-120 minutes.
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Catalyst Removal: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Wash the filter cake with a small amount of methanol.
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Work-up: Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Reduction of 2-isopropyl-5-methyl-4-nitrosophenol using Palladium on Carbon (Pd/C)
This protocol details the catalytic hydrogenation of 2-isopropyl-5-methyl-4-nitrosophenol to this compound using a Palladium on Carbon catalyst.
Materials:
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2-isopropyl-5-methyl-4-nitrosophenol
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10% Palladium on Carbon (Pd/C)
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Methanol or Ethanol
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Hydrogen gas source
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Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
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Diatomaceous earth (e.g., Celite®)
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Anhydrous sodium sulfate
Procedure:
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Reaction Setup: In a suitable hydrogenation vessel, dissolve or suspend 2-isopropyl-5-methyl-4-nitrosophenol (1.0 eq.) in methanol or ethanol.
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Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 1-5 mol%) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
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Hydrogenation: Seal the reaction vessel, evacuate the air, and introduce hydrogen gas (typically 1-4 atm).
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Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by TLC/HPLC analysis. The reaction is generally complete within 2-8 hours.
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Catalyst Removal: After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
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Work-up: Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
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Q1: What are the common precursors for the synthesis of this compound? A1: The two most common precursors are 2-isopropyl-5-methyl-4-nitrophenol and 2-isopropyl-5-methyl-4-nitrosophenol. Both can be effectively reduced to the desired aminophenol.
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Q2: Which catalyst is better, Raney Nickel or Pd/C? A2: Both catalysts are effective. Raney Nickel is often more reactive and cost-effective, leading to shorter reaction times. However, Pd/C is generally more selective and operates under milder conditions, which can be advantageous for sensitive substrates. The choice depends on the specific requirements of the synthesis, including cost, reaction time, and desired purity.
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Q3: How can I monitor the progress of the reaction? A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the conversion. For hydrogenations, monitoring the uptake of hydrogen gas is also a reliable method.
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Q4: My final product is colored. What is the cause and how can I fix it? A4: Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities.[1] This can be caused by exposure to air, especially at elevated temperatures or in the presence of trace metal impurities. To minimize color formation, it is recommended to perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. Purification by recrystallization, sometimes with the addition of a small amount of a reducing agent like sodium dithionite, can help to decolorize the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: The catalyst may have lost its activity due to improper storage or handling. | - Use a fresh batch of catalyst. - Ensure proper activation of Raney Nickel before use. - For Pd/C, ensure it has been stored under an inert atmosphere. |
| Insufficient Hydrogen Source: In catalytic hydrogenation, the hydrogen pressure may be too low, or the hydrogen balloon may be empty. For transfer hydrogenation, the hydrogen donor (e.g., formic acid) may be insufficient. | - Check the hydrogen source and pressure. - Ensure an adequate molar excess of the hydrogen donor in transfer hydrogenation. | |
| Catalyst Poisoning: The starting material or solvent may contain impurities that poison the catalyst (e.g., sulfur compounds). | - Purify the starting material and use high-purity, degassed solvents. | |
| Formation of Side Products | Over-reduction: In the case of nitro precursors, over-reduction can lead to the formation of other byproducts. | - Optimize the reaction time and monitor the reaction closely to stop it once the starting material is consumed. - Adjust the catalyst loading and hydrogen pressure. |
| Dehalogenation (if applicable): If the starting material contains halogen substituents, some catalysts like Pd/C can cause dehalogenation. | - Consider using a catalyst less prone to dehalogenation, such as Raney Nickel.[2] | |
| Difficulty in Catalyst Filtration | Fine Catalyst Particles: The catalyst particles may be too fine, leading to difficult filtration and contamination of the product. | - Use a filter aid such as diatomaceous earth (Celite®) to facilitate filtration. - Allow the catalyst to settle before decanting the supernatant. |
| Product Instability/Decomposition | Oxidation: Aminophenols are prone to oxidation in the presence of air. | - Handle the product under an inert atmosphere. - Store the final product in a dark, cool place under nitrogen or argon. |
Visualizations
Experimental Workflow for Catalytic Reduction
Caption: A generalized workflow for the catalytic reduction synthesis of this compound.
Catalyst Selection Logic
Caption: Decision tree for selecting a catalyst based on key experimental priorities.
References
Validation & Comparative
Comparative Analysis of Synthesis Methods for 4-Amino-2-isopropyl-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Routes to a Key Intermediate
4-Amino-2-isopropyl-5-methylphenol, a crucial building block in the synthesis of various pharmaceutical compounds and other fine chemicals, can be prepared through several synthetic pathways. This guide provides a comparative analysis of the most common methods, focusing on a two-step approach involving the nitrosation of thymol followed by the reduction of the resulting 4-nitroso intermediate. We will explore different reagents and conditions for each step, presenting a clear comparison of their reported yields, advantages, and disadvantages to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthesis Methods
The synthesis of this compound from thymol is typically a two-stage process. The first step is the electrophilic substitution of a nitroso group at the para position to the hydroxyl group of thymol. The second step involves the reduction of the nitroso group to an amino group. This guide will compare two primary methods for the reduction step: catalytic hydrogenation and chemical reduction using sodium dithionite.
| Method | Step 1: Nitrosation | Step 2: Reduction | Overall Yield | Key Advantages | Key Disadvantages |
| Method 1 | Nitrosation of Thymol with Sodium Nitrite | Catalytic Hydrogenation (Pd/C) | Good to High | High purity of the final product, environmentally friendly (water as a byproduct). | Requires specialized hydrogenation equipment (autoclave), potential for catalyst poisoning. |
| Method 2 | Nitrosation of Thymol with Sodium Nitrite | Chemical Reduction with Sodium Dithionite | Moderate to Good | Operationally simple, does not require specialized high-pressure equipment. | Can generate significant aqueous waste, potential for side reactions if not controlled properly. |
Method 1: Nitrosation followed by Catalytic Hydrogenation
This method is a classic and often preferred route for the synthesis of aromatic amines from their nitro or nitroso precursors due to its clean reaction profile and high potential yields.
Experimental Protocol
Step 1: Synthesis of 4-Nitroso-2-isopropyl-5-methylphenol
A detailed experimental protocol for the nitrosation of thymol is as follows:
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A solution of thymol (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water is prepared in a reaction vessel.
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The solution is cooled to 0-5 °C in an ice bath with constant stirring.
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An aqueous solution of sodium nitrite (1-1.2 equivalents) is added dropwise to the cooled thymol solution.
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Subsequently, an acid, such as dilute sulfuric acid or hydrochloric acid, is added dropwise while maintaining the temperature below 10 °C.
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The reaction mixture is stirred at a low temperature for a specified period (typically 1-3 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
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The precipitated product, 4-nitroso-2-isopropyl-5-methylphenol, is collected by filtration, washed with cold water to remove any unreacted salts and acid, and then dried.
Step 2: Synthesis of this compound via Catalytic Hydrogenation
The subsequent reduction of the nitroso intermediate is carried out as follows:
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The dried 4-nitroso-2-isopropyl-5-methylphenol (1 equivalent) is dissolved in a suitable solvent, such as methanol or ethanol, in a high-pressure hydrogenation vessel (autoclave).
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A catalytic amount of palladium on carbon (typically 5-10 mol% Pd/C) is added to the solution.
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The vessel is sealed, purged with an inert gas like nitrogen or argon, and then pressurized with hydrogen gas to a specified pressure (e.g., 3-5 bar).
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The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature until the hydrogen uptake ceases, indicating the completion of the reaction.
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The catalyst is removed by filtration through a pad of celite.
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The filtrate is concentrated under reduced pressure to yield the crude this compound.
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The crude product can be further purified by recrystallization from a suitable solvent system to obtain the final product of high purity.
A Chinese patent describes a similar process for a related compound, 4-amino-3-methylphenol, where the catalytic hydrogenation of 4-nitroso-3-methylphenol in methanol using a palladium-carbon catalyst under a hydrogen pressure of 0.5 MPa at 20-25 °C for 2 hours resulted in a crude product which after purification gave a final yield of 85% with a purity of ≥99.5%[1].
Workflow Diagram
Caption: Workflow for the synthesis via catalytic hydrogenation.
Method 2: Nitrosation followed by Chemical Reduction with Sodium Dithionite
This method offers a convenient alternative to catalytic hydrogenation, avoiding the need for specialized high-pressure equipment. Sodium dithionite (Na₂S₂O₄) is a powerful and relatively inexpensive reducing agent.
Experimental Protocol
Step 1: Synthesis of 4-Nitroso-2-isopropyl-5-methylphenol
The nitrosation step is identical to that described in Method 1.
Step 2: Synthesis of this compound via Chemical Reduction
The reduction of the nitroso intermediate using sodium dithionite is performed as follows:
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The 4-nitroso-2-isopropyl-5-methylphenol (1 equivalent) is suspended in a suitable solvent system, often a mixture of an organic solvent (like ethanol or methanol) and water.
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An aqueous solution of sodium dithionite (typically 2-3 equivalents) is added portion-wise to the suspension with vigorous stirring. The reaction is often exothermic and may require cooling to maintain a moderate temperature.
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The reaction mixture is stirred at room temperature or a slightly elevated temperature for a period of time until the reaction is complete, as indicated by TLC.
-
Upon completion, the reaction mixture is worked up. This may involve adjusting the pH and extracting the product with an organic solvent.
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The organic extracts are combined, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate).
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The solvent is removed under reduced pressure to yield the crude this compound.
-
Purification is typically achieved through recrystallization.
While a specific procedure for this compound was not found, a general procedure for the reduction of nitro compounds using sodium dithionite involves dissolving the nitro compound in a solvent system and slowly adding an aqueous solution of sodium dithionite[2]. The reaction can be exothermic and is often monitored by the disappearance of the starting material.
Workflow Diagram
Caption: Workflow for the synthesis via chemical reduction.
Discussion of Comparative Analysis
Yield and Purity: Catalytic hydrogenation (Method 1) generally offers higher yields and purities of the final product. The clean nature of the reaction with minimal side products simplifies purification. The reduction of a similar compound, 4-nitroso-3-methylphenol, via catalytic hydrogenation reported a high yield and purity[1]. Chemical reduction with sodium dithionite (Method 2) can provide good yields, but the potential for side reactions and the presence of sulfur-containing byproducts may necessitate more rigorous purification steps.
Operational Simplicity and Scalability: Method 2 is operationally simpler as it does not require specialized high-pressure equipment, making it more accessible for laboratories not equipped for catalytic hydrogenation. However, for large-scale industrial production, catalytic hydrogenation (Method 1) can be more efficient and cost-effective due to the reusability of the catalyst and simpler product isolation.
Environmental and Safety Considerations: Catalytic hydrogenation is considered a "greener" method as the primary byproduct is water. However, the use of flammable hydrogen gas under pressure requires stringent safety precautions. Palladium catalysts, while effective, are also precious metals. Sodium dithionite, while effective, generates a significant amount of inorganic salt waste in the aqueous phase, which requires proper disposal.
Conclusion
The choice between these two synthetic routes for this compound depends on the specific requirements of the researcher or organization. For high purity and yield, especially on a larger scale, Method 1 (Catalytic Hydrogenation) is often the superior choice, provided the necessary equipment and safety protocols are in place. For smaller-scale laboratory synthesis where operational simplicity is a key factor, Method 2 (Chemical Reduction with Sodium Dithionite) presents a viable and effective alternative.
Further optimization of reaction conditions for both methods, such as solvent choice, reaction temperature, and catalyst/reagent loading, can lead to improved yields and efficiencies. Researchers are encouraged to perform small-scale trial reactions to determine the optimal conditions for their specific setup.
References
A Comparative Guide to the Validation of Analytical Methods for 4-Amino-2-isopropyl-5-methylphenol
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the quantification and validation of 4-Amino-2-isopropyl-5-methylphenol. Due to a lack of specific published and validated methods for this compound, this document presents a synthesis of established methods for structurally similar compounds, such as aminophenols and other substituted phenols. The experimental data and protocols detailed herein are illustrative and intended to serve as a robust template for the development and validation of an analytical method for this compound, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]
Comparison of Potential Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques for the analysis of phenolic and amino compounds. The choice between these methods often depends on the analyte's volatility, thermal stability, and the desired sensitivity.
| Feature | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography (GC) with Mass Spectrometry (MS) |
| Principle | Separation based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on the analyte's volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-to-charge ratio detection. |
| Typical Stationary Phase | C18 or other reversed-phase columns. | Phenyl-methyl polysiloxane or similar non-polar to mid-polar capillary columns. |
| Derivatization | Generally not required, but can be used to enhance detection. | Often required to increase volatility and thermal stability (e.g., silylation, acylation).[4] |
| Advantages | - Suitable for non-volatile and thermally labile compounds.- Robust and widely available.- Good reproducibility. | - High sensitivity and selectivity.- Provides structural information.- Capable of resolving complex mixtures. |
| Limitations | - Lower sensitivity compared to GC-MS for some analytes.- Mobile phase consumption can be high. | - Requires the analyte to be volatile and thermally stable, or to be made so through derivatization.[4] |
Illustrative Performance Data for Method Validation
The following table summarizes hypothetical quantitative data for a validated HPLC method for this compound, based on typical performance characteristics observed for similar aminophenol compounds.[5][6][7][8][9] These values should be considered as targets for the validation of a newly developed method.
| Validation Parameter | Acceptance Criteria (Typical) | Hypothetical Performance Data for HPLC-UV Method |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | Defined by linearity | 1 - 50 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.25% |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ≥ 3:1 | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | Signal-to-Noise ≥ 10:1 | 0.3 |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.9%, no co-elution with potential impurities or degradation products. |
Experimental Protocols
Detailed and precise protocols are fundamental for successful method validation. Below are example methodologies for an HPLC-UV method for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is based on validated procedures for similar aminophenol compounds.[5][6][7][8][9]
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of phosphate buffer (pH 6.3) and acetonitrile (gradient elution may be required to optimize separation from impurities).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of a standard solution (typically around 230-290 nm for aminophenols).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a known concentration.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase, filter through a 0.45 µm filter, and dilute as necessary to fall within the calibration range.
-
-
Validation Experiments:
-
Specificity: Analyze a blank (mobile phase), a placebo (matrix without analyte), and the analyte spiked with potential impurities.
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio of the analyte peak at low concentrations.
-
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.[1][2][3]
Caption: A typical workflow for analytical method validation.
Chemical Structure and Potential Derivatization for GC Analysis
For GC-MS analysis, derivatization of the polar hydroxyl and amino groups is often necessary to improve volatility and chromatographic peak shape. A common approach is silylation.
Caption: Potential silylation of this compound for GC analysis.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. qbdgroup.com [qbdgroup.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 9. alliedacademies.org [alliedacademies.org]
Comparative Reactivity Analysis of 4-Amino-2-isopropyl-5-methylphenol and Other Aminophenols: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of the chemical reactivity of 4-Amino-2-isopropyl-5-methylphenol against other common aminophenol isomers. The reactivity of aminophenols is a critical parameter in various applications, including pharmaceutical synthesis, dye manufacturing, and materials science. Understanding the influence of substituent groups on the benzene ring is paramount for predicting reaction outcomes and designing novel synthetic pathways. This document synthesizes available experimental data and theoretical principles to offer an objective comparison for researchers, scientists, and drug development professionals.
Introduction to Aminophenol Reactivity
The reactivity of aminophenols is primarily governed by the electronic effects of the substituent groups on the aromatic ring. The amino (-NH2) and hydroxyl (-OH) groups are both strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. This increased electron density makes the aromatic ring more susceptible to electrophilic attack.
The subject of this guide, this compound, is a substituted p-aminophenol. Its reactivity is modulated by the presence of an isopropyl group at the 2-position and a methyl group at the 5-position. These alkyl groups are weakly electron-donating and can influence the reactivity and regioselectivity of reactions through both electronic and steric effects.
Comparative Reactivity Data
Direct comparative kinetic data for this compound is limited in the published literature. However, we can infer its relative reactivity by comparing the known reactivity of parent aminophenol isomers (ortho, meta, and para) and considering the electronic and steric effects of the additional substituents. The primary mode of reaction for aminophenols, particularly in the context of drug metabolism and synthesis of bioactive molecules, is oxidation.
The electrochemical oxidation of aminophenols has been studied, providing insights into their relative ease of oxidation. The oxidation potential is a good indicator of the electron-donating ability of the substituted ring system; a lower oxidation potential corresponds to a higher reactivity towards oxidation.
| Compound | Common Name | Structure | Oxidation Potential (V vs. Ag/AgCl) | Key Reactivity Features |
| This compound | - | Not Experimentally Determined (Predicted to be low) | The isopropyl and methyl groups are electron-donating, which should lower the oxidation potential relative to p-aminophenol. Steric hindrance from the bulky isopropyl group may influence the accessibility of adjacent positions. | |
| p-Aminophenol | 4-Aminophenol | ~0.14[1] | Readily undergoes oxidation to form a quinoneimine.[1] The para-relationship of the amino and hydroxyl groups allows for efficient stabilization of the oxidized form. | |
| o-Aminophenol | 2-Aminophenol | ~0.86 (initial oxidation peak)[2] | Can form an electroactive polymer upon oxidation.[2] The ortho arrangement facilitates intramolecular interactions and cyclization reactions. | |
| m-Aminophenol | 3-Aminophenol | Higher than o- and p-isomers | The meta-positioning of the activating groups leads to less resonance stabilization of the intermediate cation radical, resulting in lower reactivity towards electrophilic substitution compared to ortho and para isomers. |
Experimental Protocols
To quantitatively assess the reactivity of this compound in comparison to other aminophenols, a standardized experimental protocol is necessary. The following describes a general methodology for comparing the electrochemical oxidation of aminophenols using cyclic voltammetry.
Experimental Protocol: Comparative Analysis of Aminophenol Oxidation by Cyclic Voltammetry
Objective: To determine and compare the oxidation potentials of this compound and other aminophenol isomers.
Materials:
-
Polycrystalline platinum electrode
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Supporting electrolyte solution (e.g., 1 M perchloric acid (HClO4) or a suitable buffer)
-
High-purity aminophenol samples (this compound, p-aminophenol, o-aminophenol, m-aminophenol)
-
High-purity water and other necessary solvents
Procedure:
-
Electrode Preparation:
-
The polycrystalline platinum working electrode is cleaned by thermal annealing and protected from atmospheric contamination with a droplet of ultrapure water before immersion into the electrochemical cell.
-
-
Electrolyte Preparation:
-
Prepare a solution of the supporting electrolyte (e.g., 1 M HClO4) in high-purity water.
-
De-aerate the solution by bubbling with high-purity nitrogen gas for at least 15-20 minutes prior to the experiment to remove dissolved oxygen.
-
-
Analyte Solution Preparation:
-
Prepare stock solutions of each aminophenol isomer in the supporting electrolyte solution at a known concentration (e.g., 5 mM).
-
-
Electrochemical Measurement:
-
Assemble the three-electrode system in the electrochemical cell containing the de-aerated supporting electrolyte.
-
Run a blank cyclic voltammogram of the supporting electrolyte to ensure there are no interfering redox peaks.
-
Add a known volume of the aminophenol stock solution to the cell to achieve the desired final concentration.
-
Perform cyclic voltammetry by scanning the potential from an initial value (where no reaction occurs) to a final potential (sufficient to oxidize the aminophenol) and back. A typical scan rate is 100 mV/s.
-
Record the resulting voltammogram, noting the potential of the anodic (oxidation) peak.
-
Repeat the measurement for each aminophenol isomer under identical conditions (concentration, temperature, scan rate).
-
Data Analysis:
-
The oxidation peak potential for each aminophenol is determined from the cyclic voltammogram.
-
A lower peak potential indicates greater ease of oxidation and thus higher reactivity in this context.
-
The data can be tabulated for direct comparison.
Visualizations
Reaction Pathways and Experimental Workflow
To visualize the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General oxidation pathway of p-aminophenol derivatives.
Caption: Experimental workflow for comparing aminophenol reactivity.
Conclusion
The provided experimental protocol for cyclic voltammetry offers a robust method for quantitatively determining the relative reactivity of this compound and other aminophenols. Such data would be highly beneficial for applications in drug design, synthesis optimization, and the development of new materials. Further research is encouraged to generate this valuable experimental data. Aminophenol derivatives are being explored for various medical applications, including the synthesis of new drugs for cancer treatment.[3] The development of new analgesic and anti-inflammatory drugs is also an active area of research for para-aminophenol derivatives.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. rua.ua.es [rua.ua.es]
- 3. Thymol bioactivity: A review focusing on practical applications - Arabian Journal of Chemistry [arabjchem.org]
- 4. Frontiers | Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria [frontiersin.org]
Unveiling Molecular Architecture: A Comparative Spectroscopic Analysis of 4-Amino-2-isopropyl-5-methylphenol
A detailed guide for researchers, scientists, and drug development professionals on the structural confirmation of 4-Amino-2-isopropyl-5-methylphenol through spectroscopic analysis, with a comparative study against its structural analog, 2-isopropyl-5-methylphenol (Thymol).
This guide provides a comprehensive overview of the spectroscopic data essential for the structural elucidation of this compound. By comparing its spectral features with those of the well-characterized compound Thymol, this document highlights the influence of the amino functional group on the spectroscopic landscape. Detailed experimental protocols are provided to ensure the reproducibility of the presented data.
Comparative Spectroscopic Data
The structural differences between this compound and Thymol, namely the presence of an amino group at the C4 position, give rise to distinct and predictable variations in their respective spectra. The following tables summarize the key quantitative data from Mass Spectrometry, ¹H NMR, ¹³C NMR, and IR Spectroscopy.
Mass Spectrometry
The introduction of a nitrogen atom in this compound results in a molecular ion with an odd m/z value, consistent with the nitrogen rule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₁₀H₁₅NO | 165.23 | 165 (M+), 150, 122 |
| 2-isopropyl-5-methylphenol (Thymol) | C₁₀H₁₄O | 150.22 | 150 (M+), 135, 107 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The electron-donating amino group in this compound is expected to cause an upfield shift (lower ppm) of the aromatic proton signals compared to Thymol. The protons of the amino group itself would appear as a broad singlet.
| This compound (Predicted) | 2-isopropyl-5-methylphenol (Thymol) (Experimental) |
| Chemical Shift (ppm) | Multiplicity |
| ~6.5 | s |
| ~6.4 | s |
| ~4.5 | br s |
| ~4.8 | s |
| ~3.1 | sept |
| ~2.1 | s |
| ~1.2 | d |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon atoms attached to the amino and hydroxyl groups (C4 and C1, respectively) in this compound will be significantly shielded compared to the corresponding carbons in Thymol.
| This compound (Predicted) | 2-isopropyl-5-methylphenol (Thymol) (Experimental) |
| Chemical Shift (ppm) | Assignment |
| ~145 | C-1 |
| ~128 | C-2 |
| ~115 | C-3 |
| ~135 | C-4 |
| ~120 | C-5 |
| ~118 | C-6 |
| ~26 | -CH(CH₃)₂ |
| ~22 | -CH(CH₃)₂ |
| ~16 | Ar-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹, which are absent in the spectrum of Thymol.
| This compound (Predicted) | 2-isopropyl-5-methylphenol (Thymol) (Experimental) |
| Frequency (cm⁻¹) | Vibrational Mode |
| 3400-3500 | N-H Stretch (asymmetric) |
| 3300-3400 | N-H Stretch (symmetric) |
| 3200-3600 | O-H Stretch (broad) |
| 2850-3000 | C-H Stretch (aliphatic) |
| ~1620 | N-H Bend |
| ~1500-1600 | C=C Stretch (aromatic) |
| ~1200 | C-N Stretch |
| ~1250 | C-O Stretch |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition of ¹H NMR Spectrum: Set the appropriate spectral width, number of scans (typically 8-16), and relaxation delay. Acquire the Free Induction Decay (FID).
-
Acquisition of ¹³C NMR Spectrum: Change the nucleus probe to ¹³C. Set a wider spectral width and a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.
-
Data Processing: Apply a Fourier transform to the FID to obtain the spectrum. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis for structural confirmation.
Caption: General workflow for spectroscopic structural elucidation.
Caption: Complementary nature of spectroscopic techniques.
A Comparative Guide to the Biological Activities of 4-Amino-2-isopropyl-5-methylphenol Analogs and Thymol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of derivatives of 4-Amino-2-isopropyl-5-methylphenol (also known as 4-aminothymol) and its well-studied analog, thymol. The inclusion of an amino group at the para position of the phenolic ring significantly influences the molecule's electronic properties and, consequently, its biological profile. This document summarizes key experimental data on their antioxidant and antimicrobial activities, providing a valuable resource for drug discovery and development.
I. Comparative Analysis of Biological Activities
The introduction of an amino group to the thymol scaffold has been explored as a strategy to modulate its biological properties. While direct comparative studies on this compound are limited in publicly available literature, research on its derivatives, particularly Schiff bases and benzamides, offers insights into its potential. This guide compares the activities of these 4-aminothymol derivatives with the established biological profile of thymol.
Antioxidant Activity
The antioxidant capacity is a key feature of phenolic compounds, attributed to their ability to donate a hydrogen atom to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with a lower IC50 value indicating higher antioxidant potential.
A study on Schiff base derivatives of 4-aminothymol demonstrated potent antioxidant activities. Similarly, thymol-based paracetamol analogs synthesized from 4-aminothymol also exhibited good to moderate antioxidant effects. Thymol itself is a well-documented antioxidant, effectively scavenging various free radicals.[1][2]
Table 1: Antioxidant Activity (IC50 µM) of 4-Aminothymol Derivatives vs. Thymol
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| 4-Aminothymol Derivatives | ||
| Schiff Base Derivative 1 | Data not available in µM | [2] |
| Schiff Base Derivative 2 | Data not available in µM | [2] |
| Thymol-based Paracetamol Analog (4a) | Good to moderate activity (qualitative) | [2] |
| Thymol-based Paracetamol Analog (4b) | Activity closer to BHT standard (qualitative) | [2] |
| Thymol-based Paracetamol Analog (4d) | Activity closer to BHT standard (qualitative) | [2] |
| Thymol and Analogs | ||
| Thymol | ~120 | [3] |
| Carvacrol | ~100 | [3] |
| BHT (standard) | ~20 | [2] |
Note: Quantitative IC50 values for the 4-aminothymol Schiff base derivatives were not provided in the available literature in a comparable format. The study on paracetamol analogs described the activity qualitatively.
Antimicrobial Activity
The antimicrobial properties of thymol and its analogs are of significant interest. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of a substance that prevents visible growth of a microorganism.
Thymol exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5] Its mechanism of action primarily involves the disruption of the microbial cell membrane.[6] Studies on thymol-based paracetamol analogs derived from 4-aminothymol have shown that these compounds also possess antibacterial activity.[2]
Table 2: Antimicrobial Activity (MIC in µg/mL) of a 4-Aminothymol Derivative vs. Thymol
| Microorganism | Thymol-based Paracetamol Analog (unspecified) MIC (µg/mL) | Thymol MIC (µg/mL) | Reference |
| Staphylococcus aureus | Active | 125 - 500 | [2][7] |
| Escherichia coli | Active | 250 - 1000 | [7] |
| Pseudomonas aeruginosa | Active | 500 | [7] |
| Candida albicans | Active | 100 - 400 | [4] |
Note: The specific MIC values for the individual thymol-based paracetamol analogs were not detailed in the referenced study, which only reported that the compounds were active against the tested microorganisms.
II. Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is widely used to determine the antioxidant activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its radical scavenging capacity.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Preparation of Test Samples: The test compounds (4-aminothymol derivatives, thymol) and a standard antioxidant (e.g., ascorbic acid or BHT) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to each concentration of the test samples and the standard. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the growth of the microorganism is assessed visually or by measuring the turbidity. The MIC is the lowest concentration of the agent at which no visible growth occurs.
Protocol:
-
Preparation of Antimicrobial Agent: Stock solutions of the test compounds are prepared and then serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Preparation of Inoculum: The test microorganism is cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria). This is then further diluted to achieve the final desired inoculum concentration in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without the antimicrobial agent) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: After incubation, the wells are examined for visible turbidity. The lowest concentration of the antimicrobial agent that shows no visible growth is recorded as the MIC.
III. Visualizations
References
- 1. Thymol and Thyme Essential Oil—New Insights into Selected Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
performance comparison of catalysts for aminophenol synthesis
A Comparative Guide to Catalysts for Aminophenol Synthesis
For researchers, scientists, and drug development professionals, the synthesis of aminophenols represents a critical step in the production of a wide array of pharmaceuticals and fine chemicals. The efficiency of this synthesis is heavily reliant on the chosen catalytic system. This guide provides an objective comparison of the performance of various catalysts for the synthesis of aminophenol isomers, with a focus on p-aminophenol, supported by experimental data.
Catalytic Hydrogenation of Nitrobenzene to p-Aminophenol
A primary and industrially significant route to p-aminophenol is the direct catalytic hydrogenation of nitrobenzene in an acidic medium.[1][2] This single-step process is valued for being more environmentally friendly than traditional methods.[3] The reaction proceeds through the formation of a β-phenylhydroxylamine intermediate, which then undergoes an acid-catalyzed Bamberger rearrangement to yield p-aminophenol.[1] A significant challenge in this process is minimizing the formation of the primary byproduct, aniline.[1][3]
The selection of the catalyst and reaction conditions plays a pivotal role in maximizing the selectivity towards p-aminophenol. Noble metal catalysts, particularly those based on platinum, are widely employed for their high activity.[2][4]
Table 1: Performance of Various Catalysts in the Hydrogenation of Nitrobenzene to p-Aminophenol.
| Catalyst | Support | Temperature (°C) | Pressure | Nitrobenzene Conversion (%) | p-Aminophenol Selectivity (%) | Aniline Selectivity (%) | Reference |
| 3% Pt | Carbon | 80 | 2.72 MPa | 100 | 75 | - | [1] |
| 10%Ni-1%Pt | ZSM-5 | 120 | 400 psig | 93 | 63 | 45 | [3] |
| 10%Ni-1%Pd | ZSM-5 | 120 | 400 psig | 99 | 20 | 79 | [3] |
| Pt-Sn | Al2O3 | 140 | 5.5 MPa CO2, 0.2 MPa H2 | - | 85 | - | [5] |
| Pt/C + SO42-/ZrO2 | - | - | - | 80.0 | 47.6 | - | [6] |
Catalytic Reduction of p-Nitrophenol to p-Aminophenol
Another common method for synthesizing p-aminophenol is the catalytic reduction of p-nitrophenol.[3] This reaction is often carried out using a reducing agent like sodium borohydride (NaBH4) in the presence of a suitable catalyst.[3] This method can offer high selectivity and yield under milder conditions compared to nitrobenzene hydrogenation.
Table 2: Performance of Catalysts in the Reduction of p-Nitrophenol to p-Aminophenol.
| Catalyst | Support | Temperature (°C) | p-Nitrophenol Conversion (%) | Reaction Time | Reference |
| CuO-nanoleaf | γ-Al2O3 | 30 | 93.53 | 4 min | [7][8] |
| Pd@ZIF-8 | - | - | High | Reusable (5 times) | [9] |
| Pt | Co-Al LDH | Room Temp | ~100 | < 10 min | [10][11] |
Synthesis of other Aminophenol Isomers
While the synthesis of p-aminophenol is extensively studied, methods for producing o-aminophenol and m-aminophenol are also of significant interest.
o-Aminophenol Synthesis: A continuous catalytic hydrogenation process using a Pd/Al2O3 catalyst in a fixed-bed reactor has been developed for the synthesis of o-aminophenol from o-nitrophenol.[12]
m-Aminophenol Synthesis: The synthesis of m-aminophenol derivatives can be more challenging due to the directing effects of the substituents on the aromatic ring.[13] One approach involves a copper-catalyzed cascade reaction of N-alkoxy-2-methylanilines with alcohols. This reaction proceeds through a[1][7]-rearrangement followed by an oxa-Michael addition.[13]
Experimental Protocols
Catalytic Hydrogenation of Nitrobenzene (General Procedure): A typical experimental setup involves charging a high-pressure autoclave with nitrobenzene, a solvent (e.g., water or an aqueous acid solution), and the catalyst.[1][14] The reactor is then pressurized with hydrogen and heated to the desired temperature with constant stirring.[1] After the reaction, the catalyst is recovered by filtration, and the product is isolated from the reaction mixture, often by neutralization and extraction.[14]
Catalytic Reduction of p-Nitrophenol (General Procedure): In a typical experiment, an aqueous solution of p-nitrophenol is treated with a reducing agent, such as sodium borohydride.[3][8] The catalyst is then added to this mixture, and the reaction progress is monitored, often spectrophotometrically, by the disappearance of the p-nitrophenolate ion.[3][8] The catalyst can then be separated for reuse.
Visualizing the Synthesis Pathways
To better understand the experimental workflows and reaction mechanisms, the following diagrams are provided.
Caption: Experimental workflow for p-aminophenol synthesis via nitrobenzene hydrogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN104326925A - Process for synthesizing p-aminophenol through nitrobenzene hydrogenation - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of p-aminophenol by transfer hydrogenation of nitrobenzene with formic acid as a hydrogen source - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. journal.bcrec.id [journal.bcrec.id]
- 8. journal.bcrec.id [journal.bcrec.id]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. CN103739505A - Process for preparing ortho-aminophenol by virtue of continuous catalytic hydrogenation - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. EP1229018A1 - Single step hydrogenation of nitrobenzene to p-aminophenol - Google Patents [patents.google.com]
Comparative Analysis of 4-Amino-2-isopropyl-5-methylphenol Derivatives in Biomedical Applications
In the landscape of drug discovery and development, the exploration of novel bioactive compounds is paramount. Phenolic compounds, particularly derivatives of thymol, have garnered significant attention for their therapeutic potential. This guide provides a comparative overview of the applications of 4-Amino-2-isopropyl-5-methylphenol and its structural analogs, with a focus on their anticancer and antimicrobial properties. While direct comparative studies on this compound are limited, this analysis draws upon data from its derivatives and related thymol compounds to provide a comprehensive perspective for researchers, scientists, and drug development professionals.
Anticancer Activity: A Comparative Look at Thymol Derivatives
Recent studies have highlighted the potential of thymol derivatives as potent anticancer agents, often exhibiting enhanced cytotoxicity compared to the parent compound, thymol. This section compares the in vitro anticancer activity of various thymol derivatives against different cancer cell lines.
Quantitative Data on Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxicity of a compound, with lower values indicating greater potency. The following table summarizes the IC50 values of selected thymol derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Thymol | HT-29 (Colorectal) | 52 | [1] |
| HCT-116 (Colorectal) | 65 | [1] | |
| Acetic Acid Thymol Ester | HT-29 (Colorectal) | ~0.08 | [1] |
| HCT-116 (Colorectal) | ~0.08 | [1] | |
| Thymol/Carvacrol Mixture | MCF-7 (Breast) | 0.92 - 1.70 | [2] |
| MDA-MB-231 (Breast) | 0.92 - 1.70 | [2] | |
| MDA-MB-436 (Breast) | 0.92 - 1.70 | [2] | |
| Ethoxy-cyclohexyl analogues of Thymol/Carvacrol | Various (10 cell lines) | Consistently most active | [3] |
Key Observation: The acetic acid thymol ester demonstrates a significantly higher potency (approximately 750-fold) against colorectal cancer cell lines compared to thymol.[1] Furthermore, a mixture of thymol and its isomer carvacrol shows strong cytotoxicity against breast cancer cell lines.[2]
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Signaling Pathways in Anticancer Activity
Thymol and its derivatives are believed to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the generation of reactive oxygen species (ROS).[1][4] The following diagram illustrates a simplified potential signaling pathway targeted by these compounds.
Caption: Simplified pathway of thymol derivative-induced cancer cell death.
Antimicrobial Activity: A Comparative Assessment
Thymol and its derivatives have long been recognized for their antimicrobial properties. This section compares the activity of different thymol analogs against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Data on Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Carvacrol | MRSA | 512 | [5] |
| 4-isopropyl-3-methylphenol | MRSA | 512 | [5] |
| 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) | MRSA | 32 | [5] |
| Thymol Iodide | MRSA | >512 | [5] |
Key Observation: Chlorothymol exhibits significantly greater antimicrobial activity against MRSA compared to other tested thymol derivatives, with a much lower MIC value.[5] It has also been shown to inhibit biofilm formation.[5][6]
Experimental Protocols
Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Experimental Workflow for Antimicrobial Screening
The following diagram outlines a general workflow for screening the antimicrobial activity of novel compounds.
Caption: General experimental workflow for antimicrobial drug discovery.
Antioxidant Activity of a Thymol Derivative
A study on 4-piperidinomethyl-2-isopropyl-5-methylphenol (THPI), a derivative of thymol, demonstrated its potential as a reactive oxygen species (ROS) scavenger.
Quantitative Data on Antioxidant and Related Activities
| Activity | Assay/Model | Result | Reference |
| Superoxide Scavenging | Human neutrophils | 66% inhibition at 50 µM | [7] |
| Antiplatelet Aggregation | Arachidonic acid-induced | IC50: 46.80 ± 6.88 µM | [7] |
| L-type Ca2+ Channel Inhibition | NG108-15 cells | IC50: 3.60 ± 0.81 µM | [7] |
Key Observation: THPI shows potent superoxide scavenging activity and inhibits platelet aggregation and L-type calcium channels, suggesting its potential in conditions associated with oxidative stress and thrombosis.[7]
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: Mix the test compound at various concentrations with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of scavenging activity is calculated based on the reduction in absorbance of the DPPH solution.
Conclusion
The available data on thymol derivatives strongly suggest a promising avenue for the development of novel therapeutic agents. The structural modifications of the thymol backbone, including the introduction of amino, ester, and halogen groups, can significantly enhance their biological activities. While direct comparative data for this compound is not yet abundant in the literature, the findings presented in this guide for its structural analogs provide a solid foundation and rationale for its further investigation as a potential candidate in anticancer, antimicrobial, and antioxidant applications. Future research should focus on head-to-head comparative studies of this compound with existing standards to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 7. Effects of 4-piperidinomethyl-2-isopropyl-5-methylphenol on oxidative stress and calcium current - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Amino-2-isopropyl-5-methylphenol and Structurally Related Phenolic Compounds: A Review of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental data available for 4-Amino-2-isopropyl-5-methylphenol and its structurally related analogs. Due to the limited direct experimental data on this compound, this document focuses on the biological activities of its close structural relatives, thymol, carvacrol, and their derivatives, to provide a predictive framework for its potential therapeutic applications.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is crucial for predicting its biological behavior. Here, we compare the known properties of this compound with its parent compound, thymol.
| Property | This compound | Thymol (2-isopropyl-5-methylphenol) |
| Molecular Formula | C₁₀H₁₅NO[1] | C₁₀H₁₄O |
| Molecular Weight | 165.23 g/mol [1] | 150.22 g/mol |
| CAS Number | 1128-28-5[1] | 89-83-8 |
| Topological Polar Surface Area | 46.3 Ų[1] | 20.23 Ų |
| Appearance | Cream to pink or yellow to brown crystals or powder | Colorless crystals or white crystalline powder |
| Solubility | Data not readily available | Slightly soluble in water; soluble in alcohol, ether, chloroform |
Comparative Biological Activities
Experimental data on the biological effects of this compound is not extensively available in peer-reviewed literature. However, studies on its structural analogs provide valuable insights into its potential pharmacological profile.
Antioxidant and Radical Scavenging Activity
Phenolic compounds are well-known for their antioxidant properties. A derivative of thymol, 4-Piperidinomethyl-2-isopropyl-5-methylphenol (THPI), has demonstrated significant superoxide anion scavenging activity.[2]
| Compound | Assay | Results |
| 4-Piperidinomethyl-2-isopropyl-5-methylphenol (THPI) | Superoxide anion scavenging in human neutrophils | 66% inhibition at 50 µM[2] |
This suggests that the aminophenol derivative may also possess potent antioxidant capabilities, a crucial factor in mitigating cellular damage from oxidative stress.
Antiplatelet and Cardiovascular Effects
The inhibition of platelet aggregation is a key target in the prevention of thrombotic diseases. THPI has been shown to inhibit platelet aggregation induced by arachidonic acid.[2] Furthermore, it exhibits inhibitory effects on L-type calcium channels, which play a critical role in cardiovascular function.[2]
| Compound | Assay | Key Findings |
| 4-Piperidinomethyl-2-isopropyl-5-methylphenol (THPI) | Arachidonic acid-induced platelet aggregation | IC₅₀: 46.80 ± 6.88 µM[2] |
| Inhibition of L-type Ca²⁺ current (Whole-cell voltage-clamp) | IC₅₀: 3.60 ± 0.81 µM[2] |
The data on THPI suggests that modifications to the thymol structure can lead to potent cardiovascular effects.
Antimicrobial Activity
Thymol and its derivatives are recognized for their antimicrobial properties. A chlorinated analog, 4-chloro-2-isopropyl-5-methylphenol, has shown antimicrobial and adjuvant activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[3] This highlights the potential for developing potent antimicrobial agents from this chemical scaffold.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for the key assays mentioned in this guide.
Superoxide Anion Scavenging Assay
This assay measures the ability of a compound to scavenge superoxide radicals generated by stimulated neutrophils.
-
Cell Preparation: Isolate human neutrophils from fresh blood.
-
Stimulation: Stimulate neutrophils with N-formyl-Met-Leu-Phe (fMLP).
-
Incubation: Incubate the stimulated neutrophils with the test compound at various concentrations.
-
Detection: Measure the reduction of cytochrome c or a similar substrate to quantify superoxide production.
-
Analysis: Calculate the percentage of inhibition of superoxide anion generation compared to a control without the test compound.
Arachidonic Acid-Induced Platelet Aggregation Assay
This assay assesses the effect of a compound on platelet aggregation.
-
Sample Preparation: Prepare platelet-rich plasma (PRP) from fresh whole blood.
-
Incubation: Pre-incubate the PRP with the test compound or vehicle control.
-
Induction: Induce platelet aggregation by adding arachidonic acid.
-
Measurement: Monitor the change in light transmittance through the PRP sample over time using an aggregometer.
-
Analysis: Determine the concentration of the test compound that inhibits platelet aggregation by 50% (IC₅₀).
Whole-Cell Voltage-Clamp Technique for L-type Ca²⁺ Current
This electrophysiological technique measures the flow of ions through calcium channels in the cell membrane.
-
Cell Culture: Use a suitable cell line, such as NG108-15 cells, which express L-type calcium channels.
-
Patch-Clamp Setup: Establish a whole-cell patch-clamp configuration on a single cell.
-
Voltage Protocol: Apply a series of voltage steps to the cell membrane to activate the L-type calcium channels.
-
Data Acquisition: Record the resulting inward calcium currents.
-
Compound Application: Perfuse the cell with the test compound and repeat the voltage protocol to measure its effect on the calcium current.
-
Analysis: Determine the concentration-response relationship and calculate the IC₅₀ for the inhibition of the L-type Ca²⁺ current.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for screening the biological activities of a novel compound like this compound, based on the activities of its known analogs.
Caption: A generalized workflow for the synthesis, screening, and mechanistic evaluation of novel phenolic compounds.
Postulated Signaling Pathway for Cardiovascular Effects
Based on the observed inhibition of L-type calcium channels and platelet aggregation by a structural analog, the following diagram proposes a potential signaling pathway that could be investigated for this compound.
Caption: A putative signaling pathway illustrating the potential cardiovascular effects of this compound.
Conclusion
While direct experimental evidence for the biological activities of this compound is currently limited, the available data on its structural analogs, particularly thymol derivatives, suggest a promising potential for this compound in several therapeutic areas, including cardiovascular disease and infectious diseases, likely mediated through antioxidant and ion channel modulating activities. Further research is warranted to directly investigate the pharmacological profile of this compound to validate these predictions and explore its full therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for such future investigations.
References
- 1. This compound | C10H15NO | CID 70781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of 4-piperidinomethyl-2-isopropyl-5-methylphenol on oxidative stress and calcium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
Safety Operating Guide
Proper Disposal of 4-Amino-2-isopropyl-5-methylphenol: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides procedural guidance for the disposal of 4-Amino-2-isopropyl-5-methylphenol based on general principles of laboratory safety and data from structurally similar compounds. It is imperative to consult the official Safety Data Sheet (SDS) for this specific chemical and adhere to all applicable local, state, and federal regulations. This procedure should be carried out by trained personnel familiar with handling hazardous chemical waste.
The proper disposal of laboratory chemicals is paramount for ensuring the safety of researchers and protecting the environment. This compound, based on data from analogous compounds, should be treated as a hazardous waste. The following procedures provide a comprehensive plan for its safe handling and disposal.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure you are working in a well-ventilated area, such as a chemical fume hood. Always wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | A lab coat, long pants, and closed-toe shoes. |
| Respiratory | A NIOSH-approved respirator may be necessary if dust is generated or ventilation is inadequate. |
Step-by-Step Disposal Protocol
1. Waste Classification and Segregation:
-
Classify: Treat this compound as hazardous waste. Based on similar compounds, it may be corrosive and toxic to aquatic life.[1]
-
Segregate: Do not mix this chemical with other waste streams. It is crucial to avoid contact with incompatible materials, which may include strong oxidizing agents and acids.[2]
2. Containerization:
-
Select a Container: Use a dedicated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).
-
Secure Closure: Ensure the container has a tightly sealing lid to prevent leaks or spills. The container should remain closed except when adding waste.
3. Labeling:
-
Hazardous Waste Label: The container must be clearly labeled with the words "Hazardous Waste."
-
Chemical Identification: Write the full chemical name, "this compound," on the label. Avoid using abbreviations or chemical formulas.
-
Hazard Identification: Clearly mark any known hazards (e.g., "Corrosive," "Environmental Hazard").
4. Storage:
-
Designated Area: Store the waste container in a designated, secure satellite accumulation area that is inaccessible to unauthorized personnel.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.
-
Incompatible Materials: Ensure the storage area is away from incompatible chemicals to prevent accidental reactions.
5. Final Disposal:
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Documentation: Complete all required waste disposal forms or manifests as per your institution's and regulatory requirements.
-
Prohibited Disposal: Never dispose of this compound in the regular trash or down the sanitary sewer.
Summary of Key Hazard and Disposal Information
The following table summarizes critical data extrapolated from the Safety Data Sheets of structurally similar compounds.
| Parameter | Description |
| Primary Hazards | Corrosive, causes burns, toxic to aquatic organisms.[1] |
| Incompatible Materials | Strong oxidizing agents, acids.[2] |
| Disposal Method | Must be disposed of as hazardous waste through an approved waste disposal plant.[2] |
| Transportation Classification | Likely classified as a corrosive solid, acidic, organic, n.o.s. (UN3261).[1] |
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for laboratory chemical waste disposal.
References
Personal protective equipment for handling 4-Amino-2-isopropyl-5-methylphenol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-Amino-2-isopropyl-5-methylphenol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that poses several health risks. It is harmful if swallowed, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects. Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure and ensure personal safety.
| Personal Protective Equipment (PPE) | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | In case of dust or aerosol formation, use a NIOSH-approved respirator. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the standard operating procedure for handling this compound in a laboratory.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[2]
-
Verify that an eyewash station and safety shower are readily accessible.[1][2]
-
Prepare all necessary equipment and reagents before handling the chemical.
-
Clearly label all containers with the chemical name and hazard symbols.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear chemical safety goggles.
-
Put on chemical-resistant gloves. Check for any tears or punctures before use.
3. Handling the Chemical:
-
Avoid breathing dust or vapors.[1]
-
Do not eat, drink, or smoke when using this product.
-
Weigh and transfer the chemical in a fume hood to minimize inhalation exposure.
-
Avoid contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.[1]
4. In Case of Exposure:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse the skin with water or shower.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Contaminated materials such as gloves, weighing paper, and pipette tips should also be disposed of as hazardous waste.
2. Storage of Waste:
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly closed.
3. Final Disposal:
-
Dispose of the contents and container at an approved waste disposal plant.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
